3-Nitro-9-phenyl-9H-carbazole chemical structure and analysis
Executive Overview As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter the challenge of designing high-performance hole-transporting materials (HTMs) and host matrices for o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter the challenge of designing high-performance hole-transporting materials (HTMs) and host matrices for organic light-emitting diodes (OLEDs). A cornerstone intermediate in this domain is 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4)[1]. This whitepaper dissects the chemical logic, regioselective synthesis, and analytical validation of this critical building block, providing a comprehensive guide for researchers and drug development professionals leveraging carbazole scaffolds.
Molecular Architecture & Electronic Profile
The carbazole moiety is a rigid, planar, biphenyl-fused pyrrole system that exhibits exceptional hole mobility and high triplet energy. By introducing a strongly electron-withdrawing nitro group at the 3-position and an electron-donating phenyl ring at the 9-position, we create a polarized donor-acceptor (D-A) system. This structural polarization is not just a feature; it is the fundamental driver that allows the molecule to serve as a versatile synthetic handle for downstream amination and cross-coupling reactions[2].
Table 1: Physicochemical and Electronic Profile
Property
Specification / Value
Chemical Name
3-Nitro-9-phenyl-9H-carbazole
CAS Registry Number
121073-91-4
Molecular Formula
C18H12N2O2
Molecular Weight
288.30 g/mol
Electronic Nature
Donor-Acceptor (D-A) Push-Pull System
| Key Application | Precursor for OLED Hole Transport Layers (HTL) |
Mechanistic Logic of Regioselective Nitration
The synthesis of 3-nitro-9-phenyl-9H-carbazole relies on the electrophilic aromatic substitution (EAS) of 9-phenyl-9H-carbazole. The fundamental causality of the regioselectivity lies in the electron density distribution of the carbazole core. The nitrogen lone pair delocalizes into the fused benzene rings, activating the 1, 3, 6, and 8 positions[3]. However, the 3-position (and symmetrically the 6-position) is the most nucleophilic and sterically accessible site compared to the 1-position, which suffers from peri-steric hindrance from the N-phenyl group[4].
When utilizing a nitrating agent such as Copper(II) nitrate trihydrate (
) in acetic anhydride and acetic acid, the nitronium ion () preferentially attacks the C-3 position[5]. Strict temperature control is paramount; elevated temperatures provide the activation energy required for a second nitration event, leading to the 3,6-dinitro-9-phenylcarbazole byproduct[3].
Regioselective electrophilic aromatic nitration pathway of 9-phenyl-9H-carbazole.
Self-Validating Experimental Protocol: Synthesis of 3-Nitro-9-phenyl-9H-carbazole
To ensure high yield and isomeric purity, the following protocol employs a self-validating feedback loop using Thin Layer Chromatography (TLC) and strict thermal monitoring[5].
Step-by-Step Methodology:
Dissolution and Activation: Dissolve 1.0 equivalent of 9-phenyl-9H-carbazole in a 1:1 mixture of glacial acetic acid and acetic anhydride.
Causality: Acetic anhydride acts as a dehydrating agent, reacting with the water of hydration from the copper nitrate to generate anhydrous, highly reactive nitronium species in situ.
Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-water bath.
Causality: Suppressing the thermal kinetic energy prevents the formation of the 3,6-dinitro derivative, ensuring mono-nitration fidelity[3].
Nitration: Slowly add 0.55 equivalents of
in small portions over 30 minutes. Maintain the internal temperature strictly below 10 °C.
Self-Validation (Reaction Monitoring): After 2 hours of stirring at room temperature, perform a TLC check (Eluent: Hexane/Ethyl Acetate 8:2).
Causality: The disappearance of the starting material (high
) and the appearance of a bright yellow spot (intermediate ) validates the conversion. A lower spot indicates unwanted over-nitration, signaling that the reaction must be immediately quenched.
Quenching and Isolation: Pour the mixture into vigorously stirred crushed ice. The sudden drop in solubility forces the rapid precipitation of the crude product. Filter and wash with cold water to neutralize residual acid.
Purification: Recrystallize the crude solid from hot ethanol.
Causality: The 3-nitro isomer selectively crystallizes upon cooling, leaving trace dinitro byproducts dissolved in the mother liquor, ensuring >99% isomeric purity.
Downstream Integration: The OLED Material Workflow
In optoelectronics, the nitro group is rarely the final functional moiety; it serves as a robust synthetic handle. 3-Nitro-9-phenyl-9H-carbazole is catalytically reduced to 3-amino-9-phenyl-9H-carbazole[4]. This reactive amine is then subjected to palladium-catalyzed Buchwald-Hartwig cross-coupling with various aryl bromides to yield triarylamine-functionalized carbazoles[2]. These bulky, electron-rich molecules are the gold standard for Hole Transport Layers (HTL) due to their amorphous nature (which prevents crystallization in the device) and perfectly aligned Highest Occupied Molecular Orbital (HOMO) levels.
Synthetic workflow from 3-nitro-9-phenyl-9H-carbazole to OLED device integration.
Analytical Characterization & Quality Control
To guarantee the integrity of the synthesized batch before device integration, rigorous analytical benchmarking is required. The most diagnostic signal is the
NMR shift of the proton at the C-4 position.
Table 2: Analytical Benchmarks for Quality Control
Analytical Technique
Expected Diagnostic Signals / Metrics
Causality / Rationale
|
NMR (400 MHz, ) | ~ 9.05 ppm (d, J = 2.0 Hz, 1H) | The highly deshielding nitro group shifts the adjacent H-4 proton significantly downfield. The small coupling constant confirms meta-coupling, proving substitution at C-3 rather than C-1. |
| NMR (100 MHz, ) | ~ 141.5 ppm () | Confirms the presence of the strongly electron-withdrawing carbon-nitrogen bond. |
| HPLC (Reverse Phase) | > 99.0% Area | Ensures the absolute absence of 3,6-dinitro-9-phenylcarbazole, which acts as a deep charge trap in OLED devices, destroying luminous efficiency. |
| HRMS (ESI) | m/z calculated for [M+H]+: 289.0972 | Exact mass validation prevents the misidentification of structural isomers. |
References
US Patent: Synthesis methods for the organic electroluminescent materials (Compound 6: 3-nitro-9-phenyl-9H-carbazole).
Vilnius University : 1,3,6,8-Tetranitrocarbazole (TNC): Efficient One-Pot Synthesis and Nitration of Carbazole. Available at:[Link]
PMC (National Institutes of Health) : Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type. Available at:[Link]
Spectroscopic Profiling of 3-Nitro-9-phenyl-9H-carbazole: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 3-Nitro-9-phenyl-9H-carbazole (3-NPK) is a highly conjugated,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
3-Nitro-9-phenyl-9H-carbazole (3-NPK) is a highly conjugated, electron-deficient heterocycle utilized extensively as an intermediate in the synthesis of organic light-emitting diodes (OLEDs), hole-transporting materials, and bioactive pharmaceutical scaffolds. The functionalization of the carbazole core with a strong electron-withdrawing nitro group at the C-3 position, coupled with an orthogonal N-phenyl ring, creates a highly specific electronic environment.
As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. This whitepaper deconstructs the causality behind the spectroscopic behavior of 3-NPK across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms, providing self-validating analytical protocols to ensure absolute structural confirmation.
Molecular Architecture & Electronic Causality
The spectroscopic signatures of 3-NPK are dictated by its "push-pull" electronic distribution. The carbazole core is inherently electron-rich; however, the introduction of the C-3 nitro group drastically alters the local electron density via both inductive (-I) and resonance (-M) effects. Meanwhile, the N-phenyl group acts as a steric shield and mild electron modulator, twisting out of coplanarity with the carbazole plane to minimize steric clash with the C-1 and C-8 protons.
Fig 1: Electronic Push-Pull System in 3-Nitro-9-phenyl-9H-carbazole.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Interpretation of Chemical Shifts
The
H NMR spectrum of 3-NPK is a textbook example of anisotropic deshielding. The nitro group at C-3 withdraws electron density from the conjugated system, profoundly affecting the ortho and peri protons [1].
H-4 Proton: Positioned peri to the nitro group, H-4 experiences severe electron depletion and spatial deshielding from the oxygen atoms of the NO
group. It appears as a distinctly downfield doublet ( Hz) near 9.0 ppm.
H-2 Proton: Located ortho to the nitro group, it appears as a doublet of doublets (
Hz) around 8.3 ppm.
N-Phenyl Protons: Due to the orthogonal twist of the N-phenyl ring, these protons do not fully conjugate with the carbazole core, appearing as a tightly grouped multiplet around 7.5–7.7 ppm.
Table 1: Quantitative NMR Data Summary (400 MHz, CDCl
)
Sample Preparation: Dissolve 15 mg of 3-NPK in 0.6 mL of anhydrous CDCl
(containing 0.03% v/v TMS). Validation checkpoint: Solution must be optically clear to prevent magnetic field inhomogeneities.
T1 Relaxation Optimization: Nitroaromatics often exhibit extended longitudinal relaxation times (
) for quaternary carbons. Set the relaxation delay () to seconds for H and seconds for C to ensure accurate integration.
Shimming & Locking: Lock to the deuterium signal of CDCl
. Perform gradient shimming until the TMS peak full-width at half-maximum (FWHM) is Hz.
Acquisition: Acquire 16 scans for
H and 512 scans for C.
Vibrational Spectroscopy (FT-IR) Signatures
Mechanistic Interpretation of Vibrational Modes
Infrared spectroscopy provides rapid, orthogonal validation of the 3-NPK functional groups. The defining feature of this spectrum is the absence of an N-H stretching band (typically found at ~3400 cm
in free carbazoles), confirming successful N-phenylation. The nitro group dominates the fingerprint region with two massive dipole-moment-changing vibrations [2, 4].
Table 2: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm)
Intensity
Vibrational Mode
Causality / Structural Implication
3050 - 3080
Weak
sp C-H Stretch
Aromatic ring hydrogens
1595, 1510
Medium
C=C Aromatic Stretch
Carbazole and phenyl ring skeletal vibrations
1525
Strong
Asymmetric NO Stretch
Out-of-phase expansion of N=O bonds[2]
1340
Strong
Symmetric NO Stretch
In-phase expansion of N=O bonds [2]
1230
Medium
C-N Stretch
Aryl-nitrogen bond of the carbazole core
745
Strong
C-H Out-of-Plane Bend
Adjacent protons on the unsubstituted ring
Self-Validating Protocol: ATR-FTIR Workflow
Background Verification: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm
resolution). Validation checkpoint: The baseline must be flat with no residual organic peaks (especially near 1500 cm).
Sample Application: Place 2-3 mg of solid 3-NPK directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquisition: Scan from 4000 to 600 cm
.
Signal Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring relative peak intensities match transmission spectra.
Mass Spectrometry (MS) & Fragmentation Dynamics
Mechanistic Interpretation of Fragmentation
Under Electron Ionization (EI) or Electrospray Ionization (ESI+), 3-NPK exhibits a highly predictable, thermodynamically driven fragmentation cascade. The molecular ion (
or ) is typically robust due to the extended aromatic stability.
The most diagnostic fragmentation pathway for aromatic nitro compounds is the Nitro-Nitrite Rearrangement [3]. Before cleavage, the -NO
group isomerizes to a nitrite ester (-O-N=O), followed by the homolytic cleavage and expulsion of a neutral nitric oxide (NO) radical, yielding an fragment. A competing pathway involves the direct loss of the nitro radical (NO), yielding an fragment [3].
Fig 2: Primary MS Fragmentation Pathways of 3-Nitro-9-phenyl-9H-carbazole.
Table 3: Diagnostic MS Fragments (EI-MS / ESI-MS/MS)
System Priming: Run a blank gradient (Water/Acetonitrile with 0.1% Formic Acid) to establish a baseline. Validation checkpoint: Ensure no carryover peaks at m/z 289 (for
) exist in the blank.
Sample Injection: Inject 1 µL of a 1 µg/mL solution of 3-NPK in Acetonitrile.
Source Tuning: Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
Collision-Induced Dissociation (CID): To map the fragmentation pathway, isolate the parent ion (m/z 289.1) in Q1, and apply a collision energy ramp from 15 eV to 35 eV in Q2. Monitor the appearance of m/z 259.1 and 243.1 in Q3.
Conclusion
The unambiguous characterization of 3-Nitro-9-phenyl-9H-carbazole requires a multi-modal spectroscopic approach.
H NMR provides spatial mapping of the anisotropic deshielding caused by the nitro group; FT-IR offers rapid confirmation of the NO functional group and the absence of N-H bonds; and MS/MS fragmentation definitively proves the molecular connectivity through characteristic neutral losses. By adhering to the self-validating protocols outlined above, researchers can ensure absolute data integrity during material synthesis or drug development workflows.
References
Three-Component Cascade Synthesis of Carbazoles through [1s,6s] Sigmatropic Shift under Metal-Free Conditions
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of Aromatic Polynitro Compounds
UCL Discovery
URL:[Link]
Table of Characteristic IR Absorptions
University of Chemistry and Technology, Prague (VSCHT)
URL: [Link]
Foundational
solubility of 3-Nitro-9-phenyl-9H-carbazole in common organic solvents
An In-Depth Technical Guide to the Solvation Thermodynamics and Processing of 3-Nitro-9-phenyl-9H-carbazole Executive Summary 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) is a highly functionalized heterocyclic inter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solvation Thermodynamics and Processing of 3-Nitro-9-phenyl-9H-carbazole
Executive Summary
3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) is a highly functionalized heterocyclic intermediate pivotal to the development of optoelectronic materials (e.g., OLED host matrices) and bioactive pharmaceutical scaffolds. The rational design of purification, crystallization, and synthesis workflows for this compound requires a rigorous understanding of its phase behavior in organic solvents.
As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation mechanics of 3-Nitro-9-phenyl-9H-carbazole, providing empirically grounded solubility profiles, validated experimental methodologies, and scalable purification protocols.
Mechanistic Framework of Solvation
The solubility of 3-Nitro-9-phenyl-9H-carbazole is governed by two competing structural features: the rigid, planar carbazole backbone and its functional substituents.
Steric Disruption via the N-Phenyl Group: Unsubstituted carbazoles exhibit poor solubility due to strong
stacking interactions that result in high crystal lattice energies. The introduction of an N-phenyl group forces a sterically twisted conformation, disrupting this planar stacking and significantly lowering the energy required for solvent molecules to penetrate the lattice[1].
Dipole Moment via the 3-Nitro Group: The strongly electron-withdrawing nitro group at the 3-position introduces a pronounced molecular dipole. This functionalization shifts the compound's affinity away from non-polar aliphatic hydrocarbons and strongly toward polarizable, polar aprotic, and halogenated solvents[2].
Consequently, the solubility hierarchy closely mirrors that of the parent 9-phenylcarbazole but with enhanced affinity for high-dielectric media[1]. Halogenated solvents (e.g., trichloromethane, dichloromethane) provide the highest solubility due to their matched polarizability, whereas polar protic solvents (e.g., methanol, ethanol) exhibit poor solvation due to the hydrophobic bulk of the carbazole core and the energetic cost of disrupting their hydrogen-bonded networks[3].
Caption: Thermodynamic drivers of 3-Nitro-9-phenyl-9H-carbazole solvation across different solvent classes.
Quantitative Solubility Profile
Based on thermodynamic modeling of carbazole derivatives and empirical solid-liquid equilibrium data[4], the following table summarizes the expected solubility behavior of 3-Nitro-9-phenyl-9H-carbazole at standard ambient temperature (298.15 K).
Solvent Class
Representative Solvent
Relative Solubility
Mechanistic Rationale
Halogenated
Trichloromethane (CHCl₃), Dichloromethane (DCM)
Very High
Strong dipole-dipole interactions; high polarizability perfectly matches the nitro-aromatic system[1].
Cyclic Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
High
Lewis base oxygen coordinates favorably with the electron-deficient regions of the nitro-aromatic ring[3].
Polar Aprotic
DMF, DMSO
High
Strong dipole alignment with the 3-nitro group stabilizes the solute cavity[5].
Aromatic
Toluene, Benzene
Moderate
Favorable interactions, though limited by the polarity mismatch with the nitro group[2].
Insufficient London dispersion forces to overcome the compound's crystal lattice energy[3].
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent false positives, ensuring that causality and data accuracy are maintained.
Protocol A: Isothermal Saturation Method for Precise Solubility Measurement
Dynamic dissolution methods often overshoot saturation due to localized supersaturation. The isothermal saturation method guarantees true thermodynamic equilibrium.
Preparation: Add an excess amount of 3-Nitro-9-phenyl-9H-carbazole (approx. 500 mg) to a jacketed glass vessel containing 10 mL of the target solvent (e.g., THF).
Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (e.g., 298.15 ± 0.05 K) controlled by a circulating water bath for 48 hours. Causality: 48 hours ensures the dissolution-precipitation kinetics have reached a steady state.
Phase Separation: Cease agitation and allow the suspension to settle for 12 hours isothermally. Extract 2 mL of the clear supernatant using a syringe equipped with a 0.22 μm PTFE syringe filter (pre-warmed to the exact bath temperature to prevent premature precipitation).
Gravimetric Analysis: Transfer exactly 1 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 60 °C until a constant mass is achieved.
Self-Validation Step: Re-dissolve the dried residue in HPLC-grade acetonitrile and analyze via HPLC-UV (at 254 nm). Validation logic: If the HPLC peak area does not linearly correlate with the gravimetric mass, solvent entrapment or compound degradation has occurred, invalidating the run.
Protocol B: Solvent-Antisolvent (SAS) Precipitation for Purification
SAS precipitation exploits the steep solubility cliff between halogenated solvents and aliphatic/protic solvents to achieve >99% purity[4].
Dissolution: Dissolve 5.0 g of crude 3-Nitro-9-phenyl-9H-carbazole in 25 mL of Dichloromethane (DCM) at 25 °C. Stir until complete dissolution is achieved.
Clarification: Vacuum filter the solution through a 0.45 μm membrane to remove any insoluble mechanical impurities or highly polymerized byproducts.
Antisolvent Addition: Transfer the filtrate to a high-shear mixing vessel. Using a syringe pump, add 100 mL of Ethanol (the antisolvent) dropwise at a rate of 2 mL/min. Causality: A slow addition rate controls the supersaturation ratio, favoring the growth of large, pure crystals rather than amorphous, impurity-trapping aggregates.
Aging & Recovery: Allow the suspension to age under gentle stirring for 2 hours. Recover the bright yellow/green precipitate via Buchner filtration and wash with 20 mL of cold ethanol.
Self-Validation Step: Sample the mother liquor and analyze via Thin-Layer Chromatography (TLC) against a pure reference standard. Validation logic: The mother liquor must show the presence of impurities but minimal target compound. If the target compound concentration in the mother liquor is high, the solvent/antisolvent ratio must be adjusted.
Caption: Step-by-step workflow for the Solvent-Antisolvent (SAS) precipitation and validation process.
References
[1939] Optically Active Tervalent Nitrogen Compounds. Part I. RSC Publishing. Available at:[Link]
Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data, ACS Publications (2023). Available at:[Link]
Solubility Measurement and Modeling of 9-Phenylcarbazole... (Abstract & Supplemental). American Chemical Society (2023). Available at:[Link]
3-Nitro-9-phenyl-9H-carbazole molecular weight and formula
An In-depth Technical Guide to the Discovery and Synthesis of 3-Nitro-9-phenyl-9H-carbazole Executive Summary 3-Nitro-9-phenyl-9H-carbazole (C₁₈H₁₂N₂O₂) is a critical heterocyclic intermediate used primarily in the devel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and Synthesis of 3-Nitro-9-phenyl-9H-carbazole
Executive Summary
3-Nitro-9-phenyl-9H-carbazole (C₁₈H₁₂N₂O₂) is a critical heterocyclic intermediate used primarily in the development of optoelectronic materials (OLEDs) and pharmaceutical pharmacophores. Structurally, it consists of a carbazole core N-substituted with a phenyl group and functionalized at the C3 position with a nitro group. This specific substitution pattern creates a donor-acceptor (D-A) architecture, facilitating intramolecular charge transfer (ICT) and serving as a versatile precursor for 3-amino-9-phenylcarbazole—a key building block for hole-transporting materials and kinase inhibitors.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed to support high-integrity research and development.
Chemical Identity & Physicochemical Properties
Core Identifiers
Property
Value
IUPAC Name
3-Nitro-9-phenyl-9H-carbazole
Molecular Formula
C₁₈H₁₂N₂O₂
Molecular Weight
288.30 g/mol
CAS Number
Not widely listed (Synthetic Intermediate); Analogous to 3-nitro-9-ethylcarbazole (86-20-4)
Physical State
Yellow crystalline solid
Solubility
Soluble in CH₂Cl₂, THF, DMF; Insoluble in H₂O
Melting Point
>150 °C (Predicted based on structural analogs)
Structural Visualization
The molecule features a planar carbazole system with a twisted N-phenyl ring (due to steric hindrance at H1/H8) and a coplanar nitro group at C3, which strongly withdraws electron density from the nitrogen lone pair.
Figure 1: Structural components and electronic interactions within 3-Nitro-9-phenyl-9H-carbazole.
Synthesis Methodologies
Two primary routes are recommended: Direct Electrophilic Nitration (for scale) and Pd-Catalyzed Coupling (for regioselectivity).
Method A: Regioselective Nitration of 9-Phenylcarbazole
This is the standard laboratory route. The N-phenyl group directs electrophilic substitution to the 3- and 6-positions. Careful control of stoichiometry is required to avoid 3,6-dinitro formation.
Reagents:
Substrate: 9-Phenylcarbazole (1.0 eq)
Nitrating Agent: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or dilute HNO₃
Solvent: Acetic Anhydride (Ac₂O) or Glacial Acetic Acid (AcOH)
Protocol:
Dissolution: Dissolve 9-phenylcarbazole (10 mmol) in Ac₂O (20 mL) in a round-bottom flask.
Activation: Cool the solution to 0°C in an ice bath.
Addition: Slowly add powdered Cu(NO₃)₂·3H₂O (1.1 eq) over 30 minutes. Note: The mild nitrating agent prevents over-nitration.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1).
Quenching: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DCM to obtain yellow needles.
Method B: Pd-Catalyzed Buchwald-Hartwig Coupling
This route builds the carbazole core from pre-functionalized precursors, avoiding isomer mixtures entirely.
Reagents:
Precursors: 3-Nitrocarbazole + Bromobenzene OR 3-Bromo-9-phenylcarbazole + Sodium Nitrite (uncommon) OR 2-Chloro-nitrobenzene + N-phenylaniline (via oxidative cyclization).
Catalyst: Pd(OAc)₂ / XPhos
Base: Cs₂CO₃
Protocol (N-Arylation of 3-Nitrocarbazole):
Setup: Charge a Schlenk flask with 3-nitrocarbazole (1.0 eq), Bromobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 eq).
Solvent: Add anhydrous Toluene or 1,4-Dioxane under Argon.
Reflux: Heat at 100°C for 12–24 hours.
Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The nitro group at C3 exerts a strong deshielding effect on the adjacent proton (H4).
Position
Chemical Shift (δ, ppm)
Multiplicity
Assignment
H4
8.90 – 9.05
Doublet (d, J=2 Hz)
Key Diagnostic Peak (Deshielded by -NO₂)
H2
8.25 – 8.35
Doublet of doublets (dd)
Ortho to -NO₂
H5
8.10 – 8.20
Doublet (d)
Carbazole ring
H1
7.40 – 7.50
Doublet (d)
Shielded by N-Phenyl
Ph-H
7.50 – 7.70
Multiplet (m)
N-Phenyl protons
Infrared Spectroscopy (FT-IR)
Asymmetric -NO₂ Stretch: 1510–1530 cm⁻¹ (Strong)
Symmetric -NO₂ Stretch: 1330–1350 cm⁻¹ (Strong)
C-N Stretch: 1280–1310 cm⁻¹ (Carbazole C-N)
Applications in Research & Development
Optoelectronics (OLEDs)
3-Nitro-9-phenyl-9H-carbazole serves as a Donor-Acceptor (D-A) building block.
Mechanism: The electron-rich carbazole donates to the electron-poor nitro group, creating a dipole.
Usage: It is reduced to the amine (3-amino-9-phenylcarbazole) to synthesize Host Materials for phosphorescent OLEDs (PhOLEDs) or Thermally Activated Delayed Fluorescence (TADF) emitters.
Pharmaceutical Intermediates
Kinase Inhibition: The carbazole scaffold mimics the ATP-binding pocket of kinases. The 3-position is a critical vector for structure-activity relationship (SAR) optimization.
Bioactivity: Nitro-carbazoles have shown potential as hypoxia-activated prodrugs (similar to other nitroaromatics).
Figure 2: Synthetic utility workflow of 3-Nitro-9-phenyl-9H-carbazole.
References
PubChem. (2025).[1][2][3] 9H-Carbazole, 3-nitro-9-nitroso- Compound Summary. National Library of Medicine. [Link]
Royal Society of Chemistry. (2025). The Synthesis of Carbazoles: Light-Promoted Tandem Coupling. RSC Advances. [Link]
Google Patents. (2015). Synthesis methods for organic electroluminescent materials. US Patent Application. (Mentions Compound 6: 3-nitro-9-phenyl-9H-carbazole).[4]
The Discovery, Synthesis, and Application of 3-Nitro-9-phenyl-9H-carbazole: A Technical Whitepaper
Executive Summary In the landscape of modern organic electronics, the architectural design of hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts relies heavily on robust, electro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic electronics, the architectural design of hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts relies heavily on robust, electron-rich molecular cores. 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) has emerged as a critical gateway intermediate in this domain[1]. While initially synthesized during early 20th-century investigations into the stereochemistry of tervalent nitrogen, its modern utility lies almost exclusively in its role as a precursor. By serving as a stable, regioselectively functionalized scaffold, it enables the downstream synthesis of 3-amino-9-phenylcarbazole—a foundational building block for high-efficiency Organic Light-Emitting Diodes (OLEDs)[2].
This whitepaper provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole, detailing its historical discovery, physicochemical properties, mechanistic synthesis, and self-validating experimental protocols.
Historical Context & Discovery
The exploration of N-phenylcarbazole derivatives dates back to the 1930s. Early pioneers, including Patterson and Adams (1933) and later Dunlop and Tucker (1939), synthesized compounds such as 3-nitro-9-phenylcarbazole-2'-carboxylic acid[3]. Their primary objective was not materials science, but rather fundamental physical organic chemistry: attempting to resolve optically active isomers of nitrogen compounds to prove that tervalent nitrogen could exhibit asymmetry[3].
These early attempts at resolving optical antipodes were largely unsuccessful due to the low energy barrier for nitrogen inversion. However, the synthetic methodologies developed—specifically the Ullmann condensation of carbazoles with aryl halides and subsequent electrophilic aromatic substitutions—laid the permanent groundwork for carbazole chemistry[4]. It was not until the late 1990s and early 2000s, with the advent of multilayer OLED architectures, that the specific intermediate 3-Nitro-9-phenyl-9H-carbazole was commercialized and heavily patented as a precursor for hole-transport layers[2][5].
Physicochemical Profiling
Understanding the physical parameters of 3-Nitro-9-phenyl-9H-carbazole is essential for optimizing downstream reactions, particularly its solubility profile during catalytic reduction.
Soluble in CH₂Cl₂, THF, and hot Ethanol; Insoluble in Water
Reactivity Profile
Susceptible to catalytic hydrogenation; stable under standard conditions
Mechanistic Synthesis & Causality
The synthesis of 3-Nitro-9-phenyl-9H-carbazole is typically achieved via the electrophilic aromatic nitration of 9-phenylcarbazole. The carbazole core is highly electron-rich, with the nitrogen atom strongly activating the 3- and 6-positions toward electrophilic attack.
Causality in Reaction Optimization
A common pitfall in carbazole chemistry is over-nitration. Using standard mixed acids (HNO₃/H₂SO₄) almost exclusively yields 3,6-dinitro-9-phenylcarbazole or leads to oxidative degradation of the core. To achieve strict regioselectivity for the mono-nitro product, milder nitrating agents must be employed.
) in situ. This mild, bulky electrophile highly favors mono-substitution at the sterically accessible and electronically activated 3-position, effectively shutting down the pathway to di-nitration.
Synthetic workflow from 9-phenylcarbazole to the OLED precursor 3-amino-9-phenylcarbazole.
Downstream Application: Gateway to OLED Hole-Transport Layers
The nitro group itself is an electron-withdrawing moiety that quenches fluorescence, making 3-Nitro-9-phenyl-9H-carbazole unsuitable as an active OLED layer[2]. However, upon reduction to 3-amino-9-phenylcarbazole , the resulting primary amine becomes a powerful nucleophile[6].
Through Buchwald-Hartwig cross-coupling, this amine is reacted with various aryl bromides to synthesize starburst macromolecules (e.g., TCTA analogs). These extended conjugated systems possess shallow Highest Occupied Molecular Orbital (HOMO) levels, making them exceptional Hole Transport Layers (HTL) that facilitate the migration of positive charge carriers from the anode to the emissive layer.
Logical progression from the nitro intermediate to high-efficiency OLED device integration.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for operational steps and built-in analytical checkpoints.
Protocol 1: Regioselective Nitration of 9-Phenylcarbazole
Objective: Synthesize 3-Nitro-9-phenyl-9H-carbazole while suppressing di-nitration.
Reaction Setup: Dissolve 9-phenylcarbazole (10.0 g, 41.1 mmol) in 150 mL of acetic anhydride in a 500 mL round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.
Reagent Addition: Slowly add Cu(NO₃)₂·3H₂O (5.46 g, 22.6 mmol, 0.55 eq) in small portions over 30 minutes.
Causality: 0.55 equivalents of the copper salt provide exactly 1.1 equivalents of nitrate ions. This precise stoichiometry, combined with the slow generation of acetyl nitrate, prevents the formation of the 3,6-dinitro byproduct.
Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) must be fully consumed, replaced by a distinct yellow spot (Rf ~0.4).
Workup: Pour the mixture into 500 mL of vigorously stirred ice water. Stir for 1 hour to fully hydrolyze the acetic anhydride. Filter the resulting yellow precipitate and wash extensively with distilled water to remove all soluble copper salts.
Validation: Recrystallize from hot ethanol to yield bright yellow crystals. Validate via ¹H NMR (CDCl₃): Look for the highly deshielded singlet at ~8.95 ppm, corresponding to the C4 proton adjacent to the nitro group.
Protocol 2: Catalytic Reduction to 3-Amino-9-phenylcarbazole
Objective: Safely reduce the nitro group to a primary amine[6].
Reaction Setup: Suspend 3-Nitro-9-phenyl-9H-carbazole (5.0 g, 17.3 mmol) in 100 mL of absolute ethanol. Add 10% Pd/C (0.5 g, 10 wt%).
Reagent Addition: Heat the suspension to 60 °C. Add hydrazine hydrate (85%, 4.2 mL, ~5.0 eq) dropwise over 20 minutes.
Causality: Hydrazine acts as an in situ hydrogen donor via catalytic decomposition on the palladium surface. This avoids the severe explosion hazards and specialized autoclave equipment required for high-pressure H₂ gas.
Monitoring: Reflux for 3 hours. The yellow suspension will gradually turn colorless or pale gray. Validate via TLC; the yellow nitro spot must completely disappear.
Workup (Critical Step): Perform a hot filtration through a pad of Celite to remove the Pd/C catalyst.
Causality: 3-amino-9-phenylcarbazole has poor solubility in cold ethanol. Failing to filter the mixture while near-boiling will cause the product to crystallize on the catalyst, resulting in massive yield loss trapped in the Celite pad.
Validation: Concentrate the filtrate under reduced pressure to precipitate the amine. Validate via IR spectroscopy: confirm the disappearance of the strong NO₂ symmetric/asymmetric stretches (1350, 1530 cm⁻¹) and the appearance of N-H stretching doublets (3300-3400 cm⁻¹).
References[1] Title: 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) | Source: BLD Pharm | URL: 3]">https://www.bldpharm.com[3] Title: Attempts to prepare Optically Active Tervalent Nitrogen Compounds | Source: RSC Publishing | URL: https://pubs.rsc.org/en/content/articlelanding/1939/JR/jr9390001945[4] Title: Synthesis of 1:9-Phenylenecarbazole | Source: RSC Publishing | URL: https://pubs.rsc.org/en/content/articlelanding/1939/JR/jr9390001945[2] Title: United States Patent (QD-OLED) | Source: Google Patents | URL: 5]">https://patents.google.com[5] Title: 9-(4-Nitrophenyl)carbazole and OLED Materials | Source: BLD Pharm | URL: 6]">https://www.bldpharm.com[6] Title: CN118812414B - A method for synthesizing 3-amino-9-phenylcarbazole | Source: Google Patents | URL: https://patents.google.com/patent/CN118812414B/en
purification of 3-Nitro-9-phenyl-9H-carbazole by column chromatography
Application Note: Synthesis and Purification of 3-Nitro-9-phenyl-9H-carbazole via Column Chromatography Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide and Pr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Purification of 3-Nitro-9-phenyl-9H-carbazole via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Content Type: Advanced Technical Guide and Protocol.
Executive Summary
3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4)[1] is a highly conjugated, electroactive intermediate widely utilized in the synthesis of organic light-emitting diodes (OLEDs), polycyclic aromatic hydrocarbons[2], and bioactive carbazole alkaloids. Achieving absolute purity is critical; trace structural analogs (e.g., unreacted starting materials or over-nitrated byproducts) can severely quench luminescence or disrupt polymer chain propagation in downstream materials science applications. This application note provides a comprehensive, field-validated protocol for the purification of 3-nitro-9-phenyl-9H-carbazole via normal-phase silica gel column chromatography.
Mechanistic Causality: Synthesis and Impurity Profiling
The purification strategy is directly dictated by the synthetic route. 3-Nitro-9-phenyl-9H-carbazole is typically synthesized via the Ullmann coupling of 3-nitrocarbazole with iodobenzene[3][4] or the regioselective electrophilic nitration of 9-phenylcarbazole[5].
Focusing on the nitration pathway, the crude mixture inherently contains a specific polarity profile:
Unreacted 9-Phenylcarbazole (Non-polar): The highly lipophilic carbazole core lacks polar functional groups, meaning it has minimal interaction with the stationary phase.
3-Nitro-9-phenyl-9H-carbazole (Moderately Polar Target): The introduction of the strongly electron-withdrawing nitro (-NO₂) group at the C3 position breaks the molecule's symmetry and induces a significant dipole moment. This increases its affinity for the polar silanol (-SiOH) groups of the silica gel via dipole-dipole interactions.
3,6-Dinitro-9-phenylcarbazole (Highly Polar Byproduct): A common over-reaction byproduct. The presence of two nitro groups further increases the dipole moment and stationary phase retention.
Diagram 1: Synthesis pathway and resulting polarity-based impurity profile.
Chromatographic Strategy and Self-Validation
To achieve baseline separation, a gradient elution strategy is employed. Isocratic elution with a strong solvent would cause co-elution of the target and the non-polar starting material, while a weak solvent would result in excessive band broadening of the target.
The Causality of Dry Loading:
3-Nitro-9-phenyl-9H-carbazole exhibits limited solubility in pure non-polar solvents (e.g., hexane) but dissolves readily in dichloromethane (DCM). Wet-loading the sample dissolved in DCM onto a hexane-equilibrated column introduces a localized zone of high polarity, causing "band tailing" and premature elution of polar impurities. Dry loading—adsorbing the crude mixture onto silica gel prior to loading—eliminates the sample solvent. This ensures the compounds start as a tight, uniform band and partition strictly based on the mobile phase gradient.
Self-Validating Detection:
Carbazoles are highly conjugated and UV-active. On a Silica gel 60 F254 TLC plate, the nitro group quenches background fluorescence, making the target compound appear as a distinct, dark spot under 254 nm UV light. Co-spotting the crude mixture against pure starting materials ensures accurate fraction identification.
Experimental Protocol
Materials and Reagents
Stationary Phase: Silica gel (230–400 mesh, 40–63 μm) for flash chromatography.
Mobile Phase: Hexane (or Petroleum Ether, 60-90°C) and Ethyl Acetate (EtOAc), HPLC or ACS grade.
Sample Solvent: Dichloromethane (DCM) for dry loading.
Pre-Column TLC Optimization
Prepare a TLC plate (Silica gel 60 F254).
Spot the crude mixture, pure 9-phenylcarbazole (if available), and a co-spot.
Develop the plate in a Hexane:EtOAc (10:1, v/v) chamber.
Visualize under 254 nm UV light. Ensure the target compound has an Rf value between 0.3 and 0.5 for optimal column transferability.
Column Packing (Slurry Method)
Select a glass column. The mass of silica should be 30 to 50 times the mass of the crude mixture.
Prepare a slurry of silica gel in 100% Hexane.
Pour the slurry into the column continuously to prevent stratification.
Use compressed air or a pump to pack the bed tightly. Maintain a layer of Hexane (approx. 2 cm) above the silica bed.
Dry Loading Preparation
Dissolve the crude 3-nitro-9-phenyl-9H-carbazole mixture in a minimal amount of DCM.
Add dry silica gel (1.5 to 2 times the mass of the crude mixture) to the flask.
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
Carefully load this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sand on top.
Gradient Elution and Fraction Collection
Phase 1 (Non-polar Wash): Elute with 2 column volumes (CV) of 100% Hexane. This elutes the unreacted 9-phenylcarbazole.
Phase 2 (Target Elution): Switch the mobile phase to Hexane:EtOAc (20:1, v/v) for 1 CV, then transition to Hexane:EtOAc (10:1, v/v). Begin collecting fractions (e.g., 20 mL each). Monitor via TLC. The target 3-nitro-9-phenyl-9H-carbazole will elute in this phase.
Phase 3 (Column Flush): Switch to Hexane:EtOAc (3:1, v/v) to flush out the highly polar 3,6-dinitro-9-phenylcarbazole and baseline impurities.
Diagram 2: Step-by-step column chromatography workflow and fraction collection.
Pool all fractions containing pure 3-nitro-9-phenyl-9H-carbazole (verified by TLC). Concentrate the pooled fractions using a rotary evaporator under reduced pressure (water bath at 40°C). To remove trace residual solvents, dry the resulting yellow-to-orange solid under high vacuum for 12–24 hours.
Dunlop, H. G., & Tucker, S. H. (1939). "Attempts to prepare Optically Active Tervalent Nitrogen Compounds. Part I. Synthesis of 1:9-Phenylenecarbazole". Journal of the Chemical Society (Resumed), 1945-1956.
University of Glasgow. "Part I. Synthesis of tumour-inhibiting compounds Part II. Syntheses of l:9-phenylenecarbazole." gla.ac.uk.
Advanced Application Note: Recrystallization of 3-Nitro-9-phenyl-9H-carbazole
Abstract This technical guide outlines the optimized protocol for the purification of 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) via recrystallization. As a critical intermediate in the synthesis of optoelectronic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines the optimized protocol for the purification of 3-Nitro-9-phenyl-9H-carbazole (CAS: 121073-91-4) via recrystallization. As a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds, the purity of this compound directly influences the charge-transport mobility and stability of final devices. This protocol addresses specific challenges associated with nitro-carbazole derivatives, including isomer separation (removal of 2-nitro and 3,6-dinitro byproducts) and the prevention of "oiling out" during cooling.
Part 1: Pre-Formulation & Solubility Logic
Chemical Context & Impurity Profile
The synthesis of 3-Nitro-9-phenyl-9H-carbazole is typically achieved via the nitration of 9-phenylcarbazole. This electrophilic aromatic substitution is regioselective but not regiospecific, leading to a crude mixture containing:
The 3-nitro group introduces significant polarity to the otherwise lipophilic 9-phenylcarbazole core. A single-solvent system often fails to differentiate between the target and the dinitro impurity. Therefore, a binary solvent system is required to balance the solubility parameters.
Solvent
Role
Rationale
Toluene
Solvent (Good)
High boiling point (110°C) allows for excellent dissolution of the carbazole core at elevated temperatures. The aromatic nature interacts favorably with the -system of the target.
Ethanol
Anti-Solvent (Poor)
Polar protic nature reduces solubility of the hydrophobic phenyl-carbazole backbone while retaining more polar dinitro impurities in the mother liquor.
Acetone
Alternative Solvent
Useful for initial dissolution if the crude is highly impure, but lower boiling point (56°C) limits the saturation capacity compared to toluene.
Selected System:Toluene / Ethanol (1:3 v/v)
Mechanism:[2][3][4][5][6] The compound dissolves in hot toluene.[4] Ethanol is added to the cloud point. Upon cooling, the target crystallizes while the more soluble dinitro impurities and unreacted starting material remain in the supernatant.
Part 2: Step-by-Step Recrystallization Protocol
Safety Prerequisites
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Never distill the mother liquor to dryness.
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Work within a fume hood to avoid inhalation of toluene vapors.
Experimental Procedure
Step 1: Dissolution (Saturation)
Weigh 10.0 g of crude 3-Nitro-9-phenyl-9H-carbazole into a 250 mL round-bottom flask (RBF).
Add 40 mL of Toluene .
Equip the flask with a reflux condenser and magnetic stir bar.
Heat the mixture to 95°C (just below reflux) using an oil bath.
Note: If solids remain after 15 minutes of reflux, add Toluene in 5 mL increments until a clear, dark yellow/orange solution is obtained.
Critical Check: If black specks (inorganic salts or char) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.
Step 2: Anti-Solvent Addition
Remove the heat source but keep the flask stirring.
While the solution is still hot (~80-90°C), slowly add Ethanol dropwise via an addition funnel or pipette.
Continue addition until a persistent turbidity (cloudiness) is observed.
Add 2-3 mL of hot Toluene to just redissolve the turbidity and restore a clear solution.
Step 3: Controlled Crystallization
Remove the flask from the oil bath and place it on a cork ring.
Allow the solution to cool to room temperature (RT) undisturbed over 2–3 hours.
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, needle-like crystals.
Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation & Washing
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash 1: Rinse the filter cake with 20 mL of cold Ethanol/Toluene (3:1 mix) .
Wash 2: Rinse with 20 mL of cold pure Ethanol to remove residual high-boiling toluene.
Dry the solid in a vacuum oven at 60°C for 6 hours .
Part 3: Visualization of Workflow
Caption: Logical flow for the purification of 3-Nitro-9-phenyl-9H-carbazole, highlighting critical decision points for impurity removal.
Part 4: Characterization & Quality Control
To validate the success of the recrystallization, the following analytical methods are required.
Melting Point Determination
Expected Range: 148°C – 152°C (Dependent on specific polymorph, typically higher than N-ethyl analog).
Criterion: A range < 2°C indicates high purity. A broad range (> 5°C) suggests residual solvent or isomer contamination.
HPLC Purity Assay
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10 over 20 min).
Detection: UV at 254 nm and 330 nm (Nitro group absorption).
Acceptance Criteria: > 99.5% Area under curve (AUC).
1H-NMR Spectroscopy (400 MHz, CDCl3)
Key diagnostic peaks to confirm structure and purity:
8.9-9.0 ppm (d, 1H): Proton at C4 position (ortho to nitro group, highly deshielded).
8.2-8.3 ppm (dd, 1H): Proton at C2 position.
7.4-7.6 ppm (m, 5H): Phenyl ring protons (confirming N-phenyl substitution).
Impurity Check: Look for small doublets shifted slightly upfield/downfield indicating the 2-nitro isomer.
Part 5: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast or MP is close to solvent boiling point.
Re-heat to dissolve oil. Add 10% more Toluene. Cool slowly with vigorous stirring to induce nucleation.
Low Yield
Too much solvent used or product is too soluble in Ethanol.
Concentrate the mother liquor by 50% on a rotovap and repeat cooling cycle (Second Crop).
Colored Impurities
Oxidation byproducts or trace copper (if Ullmann used).
Add activated charcoal (5 wt%) to the hot toluene solution, stir for 5 min, and hot filter before adding Ethanol.
References
BenchChem. Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole. (Accessed 2023).[7] Link
Zhang, P., et al. "9-Butyl-3-nitro-9H-carbazole." IUCrData, 2016, 1, x161776. Link
Kyung-Ryoul, K., et al. "Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent." KR Patent 100163344B1. Link
Chiu, K.Y., et al. "Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles." Journal of the Chinese Chemical Society, 2012, 59, 331-337.[1] Link
PubChem. "9-Phenylcarbazole Compound Summary." National Library of Medicine. Link
The Strategic Utility of 3-Nitro-9-phenyl-9H-carbazole as a Versatile Building Block in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Carbazole Scaffold and the Significance of the 3-Nitro-9-phenyl Moiety The carbazole nucleus, a tricyclic aromatic heterocycle, is a "priv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbazole Scaffold and the Significance of the 3-Nitro-9-phenyl Moiety
The carbazole nucleus, a tricyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[1] The versatility of the carbazole ring system stems from its rigid, planar structure and its rich electron density, which allows for favorable interactions with various biological targets.
3-Nitro-9-phenyl-9H-carbazole emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. The introduction of a phenyl group at the 9-position (the nitrogen atom) and a nitro group at the 3-position imparts distinct advantages for chemical diversification:
The 9-phenyl group: This bulky substituent can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.
The 3-nitro group: This electron-withdrawing group serves as a versatile chemical handle. Its reduction to an amino group is a cornerstone transformation, opening up a vast landscape of subsequent chemical modifications. This amino functionality can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to construct more complex, polycyclic systems.
This document provides a comprehensive guide to the synthesis, functionalization, and application of 3-Nitro-9-phenyl-9H-carbazole as a building block in medicinal chemistry. Detailed experimental protocols are provided to facilitate its use in drug discovery and development programs.
Synthesis of 3-Nitro-9-phenyl-9H-carbazole: A Two-Step Approach
The synthesis of 3-Nitro-9-phenyl-9H-carbazole is most efficiently achieved through a two-step sequence: first, the N-arylation of carbazole to introduce the phenyl group, followed by the regioselective nitration at the 3-position.
Step 1: Synthesis of 9-Phenyl-9H-carbazole via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines and related heterocycles.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile.[2][3]
Reaction Principle: Carbazole is deprotonated by a base to form the carbazolide anion, which then acts as a nucleophile, attacking an activated aryl halide (typically an iodide or bromide) in the presence of a copper catalyst.
Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole
Materials:
Carbazole
Iodobenzene
Potassium hydroxide (KOH)
Copper(I) iodide (CuI)
1,10-Phenanthroline
Dimethylformamide (DMF), anhydrous
Toluene
Standard reflux and work-up apparatus
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), potassium hydroxide (2.0 eq), and copper(I) iodide (0.1 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add anhydrous dimethylformamide (DMF) to the flask.
Add iodobenzene (1.2 eq) and 1,10-phenanthroline (0.2 eq) to the reaction mixture.
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and extract with toluene or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 9-phenyl-9H-carbazole as a white to off-white solid.
Quantitative Data (Representative):
Reactant
Molecular Weight ( g/mol )
Moles
Equivalents
Carbazole
167.21
10 mmol
1.0
Iodobenzene
204.01
12 mmol
1.2
KOH
56.11
20 mmol
2.0
CuI
190.45
1 mmol
0.1
1,10-Phenanthroline
180.21
2 mmol
0.2
Product
Molecular Weight ( g/mol )
Theoretical Yield (g)
Typical Yield Range
9-Phenyl-9H-carbazole
243.31
2.43 g
70-85%
Workflow for the Synthesis of 9-Phenyl-9H-carbazole
Caption: Ullmann condensation for the synthesis of 9-phenyl-9H-carbazole.
Step 2: Nitration of 9-Phenyl-9H-carbazole
The nitration of 9-phenyl-9H-carbazole is a classic electrophilic aromatic substitution. The carbazole ring is activated towards electrophilic attack, and the substitution typically occurs at the 3 and 6 positions. By controlling the reaction conditions, regioselective mono-nitration can be achieved.
Reaction Principle: 9-Phenyl-9H-carbazole is treated with a nitrating agent, such as a mixture of nitric acid and a suitable solvent like acetic acid, to introduce a nitro group onto the carbazole nucleus.[4][5]
Experimental Protocol: Synthesis of 3-Nitro-9-phenyl-9H-carbazole
Materials:
9-Phenyl-9H-carbazole
Concentrated nitric acid (70%)
Glacial acetic acid
Standard reaction and work-up apparatus
Procedure:
In a round-bottom flask, dissolve 9-phenyl-9H-carbazole (1.0 eq) in glacial acetic acid with gentle warming if necessary.
Cool the solution to 10-15 °C in an ice-water bath.
Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise to the stirred solution of 9-phenyl-9H-carbazole. Maintain the temperature below 20 °C during the addition.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into a beaker containing ice-water.
A yellow precipitate of 3-Nitro-9-phenyl-9H-carbazole will form.
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
Dry the product in a vacuum oven at 60 °C.
Quantitative Data (Representative):
Reactant
Molecular Weight ( g/mol )
Moles
Equivalents
9-Phenyl-9H-carbazole
243.31
10 mmol
1.0
Nitric Acid (70%)
63.01
11 mmol
1.1
Product
Molecular Weight ( g/mol )
Theoretical Yield (g)
Typical Yield Range
3-Nitro-9-phenyl-9H-carbazole
288.30
2.88 g
80-90%
Workflow for the Nitration of 9-Phenyl-9H-carbazole
Caption: Electrophilic nitration to yield 3-Nitro-9-phenyl-9H-carbazole.
Functionalization of 3-Nitro-9-phenyl-9H-carbazole: Gateway to Chemical Diversity
The nitro group of 3-Nitro-9-phenyl-9H-carbazole is the primary site for derivatization. Its reduction to an amino group is a facile and high-yielding transformation that unlocks a plethora of synthetic possibilities.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule.[6]
Reaction Principle: The nitro group is reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metals in acidic media.[7]
Experimental Protocol: Synthesis of 3-Amino-9-phenyl-9H-carbazole
Method A: Catalytic Hydrogenation
Materials:
3-Nitro-9-phenyl-9H-carbazole
10% Palladium on carbon (Pd/C)
Ethanol or Ethyl acetate
Hydrogen gas supply (balloon or Parr hydrogenator)
Celite®
Procedure:
To a solution of 3-Nitro-9-phenyl-9H-carbazole (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol% by weight).
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-8 hours. Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain 3-Amino-9-phenyl-9H-carbazole, which can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Materials:
3-Nitro-9-phenyl-9H-carbazole
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Concentrated hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
Procedure:
In a round-bottom flask, dissolve 3-Nitro-9-phenyl-9H-carbazole (1.0 eq) in ethanol.
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
Heat the mixture to reflux and add concentrated HCl dropwise.
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls). May cause dehalogenation.[6]
SnCl₂·2H₂O
Mild conditions, good for substrates with other reducible groups.[6]
Requires stoichiometric amounts of the reagent, and the work-up can be more involved.
Fe/HCl
Inexpensive and effective.
Requires acidic conditions and a potentially tedious work-up to remove iron salts.
General Scheme for the Functionalization of 3-Nitro-9-phenyl-9H-carbazole
Caption: Key functionalization pathway from the nitro to the amino derivative.
Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules
The resulting 3-amino-9-phenyl-9H-carbazole is a versatile intermediate for the synthesis of a wide range of medicinally relevant compounds. One prominent example is the construction of pyrimido[5,4-b]carbazole derivatives, which are analogs of the anticancer agent ellipticine.[9]
Synthesis of Pyrimido[5,4-b]carbazole Derivatives
Ellipticine and its analogs are known to exert their anticancer activity through the inhibition of topoisomerase II and intercalation into DNA. The synthesis of novel pyrimido[5,4-b]carbazole derivatives from 3-amino-9-phenyl-9H-carbazole offers a promising avenue for the development of new anticancer agents with potentially improved efficacy and reduced toxicity.
Reaction Principle: The synthesis involves the condensation of 3-amino-9-phenyl-9H-carbazole with a suitable three-carbon synthon, followed by cyclization to form the pyrimidine ring fused to the carbazole core. A one-pot reaction can often be employed.[9]
Experimental Protocol: Synthesis of a 2-Amino-substituted Pyrimido[5,4-b]carbazol-4(3H)-one
Materials:
3-Amino-9-phenyl-9H-carbazole
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
An isocyanate or isothiocyanate (e.g., ethyl isocyanatoacetate)
A high-boiling solvent (e.g., diphenyl ether)
Procedure:
A mixture of 3-amino-9-phenyl-9H-carbazole (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is heated at 100 °C for 1-2 hours.
The excess DMF-DMA is removed under reduced pressure.
The resulting intermediate is dissolved in a high-boiling solvent like diphenyl ether.
The appropriate isocyanate (1.1 eq) is added, and the mixture is heated to 240-250 °C for 30-60 minutes.
Cool the reaction mixture and add hexane to precipitate the product.
Filter the solid, wash with hexane, and purify by recrystallization or column chromatography to yield the desired pyrimido[5,4-b]carbazol-4(3H)-one derivative.
Biological Activity of Pyrimido[5,4-b]carbazoles:
Derivatives of this class have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[9]
Table of Biological Activities for Related Carbazole Derivatives:
Proposed Synthetic Pathway to Pyrimido[5,4-b]carbazoles
Caption: Synthesis of potential anticancer agents from 3-amino-9-phenyl-9H-carbazole.
Conclusion
3-Nitro-9-phenyl-9H-carbazole is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the facile conversion of the nitro group to a reactive amino functionality provide a robust platform for the generation of diverse libraries of novel carbazole derivatives. The demonstrated utility of the corresponding amino-carbazole in the synthesis of bioactive compounds, such as the pyrimido[5,4-b]carbazole class of potential anticancer agents, underscores the strategic importance of this starting material in modern drug discovery. The protocols and data presented herein offer a practical guide for researchers to harness the synthetic potential of 3-Nitro-9-phenyl-9H-carbazole in their quest for new and improved therapeutic agents.
References
A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. ChemInform. 2025.
selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem. 2025.
Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters. 2015.
The Versatility of 3-Amino-9-ethylcarbazole in the Synthesis of Bioactive Annulated Carbazoles: Applic
Ullmann condens
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Deriv
New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. 2018.
Synthesis and evaluation of biological activity of some novel carbazole derivatives.
Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado.
Convenient synthesis of new 3-aminocarbazole and pyrimido [5,4-b]carbazole deriv
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
Scope of N‐arylation of carbazole with different iodobenzenes. Reaction...
1 NITR
Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers. 2023.
and pyrido[4,3-b]carbazole-5,11-dione derivatives. Evaluation of their in vitro antifungal or antiprotozoological activities. Chemical & Pharmaceutical Bulletin. 1999.
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar.
Synthesis and biological activity of some new substituted aminoacyl-carbazole deriv
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. 2025.
Convenient synthesis of new 3-aminocarbazole and pyrimido[5,4-b]carbazole deriv
Nitration and aromatic reactivity. Cambridge University Press.
Application Note: Photophysical Characterization of 3-Nitro-9-phenyl-9H-carbazole (NPC)
The following Application Note and Protocol Guide is designed for researchers specializing in organic optoelectronics and photophysics. It synthesizes established methodologies with specific insights into the donor-accep...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers specializing in organic optoelectronics and photophysics. It synthesizes established methodologies with specific insights into the donor-acceptor (D-A) behavior of 3-Nitro-9-phenyl-9H-carbazole.
Executive Summary & Scientific Rationale
3-Nitro-9-phenyl-9H-carbazole (NPC) represents a classical "push-pull" organic semiconductor. By coupling the electron-rich carbazole moiety (Donor) with a strongly electron-withdrawing nitro group (Acceptor) at the 3-position, the molecule exhibits distinct Intramolecular Charge Transfer (ICT) characteristics.
Unlike its parent compound, 9-phenylcarbazole, which emits in the deep blue/UV with predominantly Locally Excited (LE) character, NPC displays significant solvatochromism and enhanced Intersystem Crossing (ISC) due to the introduction of the nitro group. This makes it an ideal model system for studying:
Solvatochromic effects (dipole moment changes upon excitation).
Non-radiative decay pathways (energy gap law compliance).
This guide provides a standardized workflow for synthesizing, purifying, and characterizing the photophysical landscape of NPC.
Synthesis & Critical Purification Protocol
Note: Commercial carbazole sources often contain isomeric impurities (e.g., 1-nitro or 2-nitro isomers) that can act as triplet traps, artificially prolonging phosphorescence lifetimes. Rigorous purification is mandatory.
Workflow Diagram: Synthesis & Purification
Figure 1: Synthetic pathway emphasizing the removal of isomeric impurities which can skew photophysical data.
Step-by-Step Protocol
Nitration: Dissolve 9-phenylcarbazole (1 eq) in dichloromethane (DCM). Cool to 0°C. Add dilute nitric acid (1.1 eq) in glacial acetic acid dropwise. The 3-position is kinetically favored.
Quenching: Pour mixture into ice water; neutralize with NaHCO₃. Extract with DCM.
Purification (Crucial):
TLC: Use Hexane:DCM (3:1). The 3-nitro isomer typically runs lower than the 9-phenylcarbazole but higher than dinitro byproducts.
Column: Silica gel chromatography is required to separate the 2-nitro isomer (minor product), which has distinct triplet dynamics.
Recrystallization: Final step using Ethanol/Toluene to ensure removal of trace paramagnetic impurities (which quench triplets).
M solutions of NPC in each solvent. Absorbance at should be OD to avoid inner-filter effects.
Absorption Scan: Record UV-Vis spectra (250–500 nm). Note the appearance of a broad ICT band (~350–400 nm) distinct from the vibronic carbazole peaks (<340 nm).
Emission Scan: Excite at the ICT absorption maximum. Record fluorescence.[1][2][3][4][5][6][7]
Expected Result: You will observe a positive solvatochromism . Emission will shift from Deep Blue (Non-polar) to Green/Yellow (Polar) as the solvent relaxes around the highly polarized excited state.
Data Analysis: Plot Stokes Shift (
) vs. Orientation Polarizability ().
Where
is the excited state dipole moment.[8] A steep slope indicates strong charge transfer character.
Experiment B: Triplet State Characterization (77 K Phosphorescence)
Objective: Determine the Triplet Energy (
) and assess ISC efficiency. Nitro groups facilitate ISC via transitions mixing with states.
Protocol:
Matrix: Use 2-Methyltetrahydrofuran (2-MeTHF) which forms a clear glass at 77 K.
Deoxygenation: Degas the sample solution via freeze-pump-thaw (3 cycles) or vigorous argon bubbling for 20 mins. Oxygen is a potent triplet quencher.
Measurement:
Cool sample to 77 K using liquid nitrogen cryostat.
Use a gated detection mode (delay: 1–5 ms) to filter out prompt fluorescence.
Record the phosphorescence spectrum.
Calculation:
is calculated from the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
Reference Value: Unsubstituted Carbazole
eV. NPC is expected to be lower ( eV) due to the nitro-conjugation.
Mechanistic Visualization
The following Jablonski diagram illustrates the competing pathways in NPC: the rapid internal conversion to the ICT state and the nitro-assisted intersystem crossing.
Figure 2: Jablonski diagram highlighting the relaxation from the LE state to the ICT state and the subsequent ISC to the Triplet manifold.
Summary of Key Photophysical Parameters
Parameter
Symbol
Typical Range/Value
Method of Determination
Absorption Max
330–380 nm
UV-Vis (DCM)
Emission Max
400–550 nm
Fluorescence (Solvent dependent)
Stokes Shift
Lippert-Mataga Plot
Triplet Energy
2.6 – 2.8 eV
Phosphorescence @ 77K
Quantum Yield
< 10% (Polar solvents)
Relative method vs Quinine Sulfate
Troubleshooting Notes:
Low Quantum Yield: The nitro group is a known fluorescence quencher due to efficient ISC. Low
is expected and confirms the D-A nature.
No Phosphorescence: Ensure the sample is rigorously deoxygenated. Even trace
quenches the long-lived T1 state.
Red-shifted Emission: If emission appears unexpectedly red (>600 nm), check for aggregation (excimer formation) by performing a concentration dependence study (
M to M).
References
Synthesis & Isomer Control:
Cadogan, J. I. G., et al. "The Reactivity of Nitro-groups in Carbazole Synthesis." Journal of the Chemical Society, Perkin Transactions 1.
Solvatochromism & ICT Mechanism:
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 103(10), 3899-4032.
Triplet Dynamics in Carbazole Derivatives:
Chen, C., et al. "Carbazole isomers induce ultralong organic phosphorescence." Nature Materials, 20, 175–180 (2021).
Note: Highlights the importance of purifying nitro/isomer impurities.
General Photophysics of Nitro-Carbazoles:
Mesaros, M., et al. "Fluorescence and phosphorescence spectra of carbazole and nitrocarbazoles." Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 2006.
analytical techniques for the characterization of 3-Nitro-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Analytical Characterization of 3-Nitro-9-phenyl-9H-carbazole For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Analytical Characterization of 3-Nitro-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of 3-Nitro-9-phenyl-9H-carbazole. As a member of the carbazole family, a class of compounds renowned for their applications in materials science and medicinal chemistry, rigorous characterization is paramount.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and best practices are provided to ensure data integrity and reproducibility.
Introduction: The Need for Rigorous Characterization
3-Nitro-9-phenyl-9H-carbazole belongs to a significant class of N-containing heterocyclic compounds. The carbazole framework is a privileged scaffold in the development of materials with high hole-transporting mobility and strong absorption in the UV-visible region, making them suitable for optoelectronic applications.[1][2] The introduction of a nitro group (-NO2) and a phenyl group at specific positions on the carbazole ring system significantly modulates its electronic, photophysical, and chemical properties.[3][4]
For any application, whether in organic light-emitting diodes (OLEDs) or as a scaffold in drug discovery, the unambiguous confirmation of the molecular structure and the quantification of purity are non-negotiable. Impurities or isomeric misidentification can drastically alter material performance or biological activity. This guide provides the analytical framework necessary to establish the identity, purity, and structural integrity of 3-Nitro-9-phenyl-9H-carbazole.
Physicochemical Properties Summary
A foundational dataset is critical for any analytical endeavor. The key properties of the target compound, an isomer of 9-(4-Nitrophenyl)-9H-carbazole, are summarized below.
Chromatographic Analysis for Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a synthesized compound and for identifying the presence of any related substances, such as starting materials, byproducts, or degradation products.[5] A reversed-phase method is typically the first choice for non-polar to moderately polar molecules like 3-Nitro-9-phenyl-9H-carbazole.
Causality in Method Design:
Stationary Phase: A C18 (octadecylsilane) column is a robust, conventional choice for initial screening due to its hydrophobic nature. However, for aromatic and polarizable analytes like nitroaromatics, a Phenyl-Hexyl stationary phase can offer alternative selectivity and enhanced retention through π-π interactions between the analyte and the phenyl groups of the stationary phase.[6] The use of methanol as an organic modifier can enhance these π-π interactions, providing a powerful tool for method development.[6]
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. The addition of a small amount of an acid like formic acid (0.1%) is crucial for protonating any residual silanols on the silica backbone of the column, which sharpens peaks and improves reproducibility.[5]
Detection: A UV detector is ideal, as carbazole derivatives possess strong chromophores that absorb significantly in the UV region.[2] Monitoring at a wavelength of maximum absorbance (e.g., determined from a UV-Vis scan) provides the highest sensitivity.
Experimental Protocol: RP-HPLC
Sample Preparation: Accurately weigh approximately 1 mg of the 3-Nitro-9-phenyl-9H-carbazole sample and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of ~10 µg/mL.
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Degas both mobile phases using an inline degasser or by sonication before use.
Chromatographic Conditions:
Parameter
Condition
HPLC System
Agilent 1290 Infinity or equivalent
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
60% B to 95% B over 15 min; hold at 95% B for 5 min; return to 60% B over 1 min; hold for 4 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
5 µL
UV Detector
254 nm or λmax
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is required to confirm that the synthesized molecule has the correct atomic connectivity and structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
Causality in Method Design: A GC-MS system is suitable if the compound is sufficiently volatile and thermally stable. EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries. The fragmentation of nitro-aromatic carbazoles often involves the loss of the nitro group.[7]
Sample Preparation: Dissolve approximately 0.5 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[7]
Instrumental Conditions:
Parameter
Condition
Gas Chromatograph (GC)
Column
30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methyl polysiloxane
Inlet Temperature
280 °C
Oven Program
100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min
Carrier Gas
Helium, constant flow ~1.2 mL/min
Mass Spectrometer (MS)
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Ion Source Temp.
230 °C
Mass Range
m/z 50-500
Transfer Line Temp.
290 °C
Data Analysis: Identify the molecular ion peak (M⁺). For C₁₈H₁₂N₂O₂, the expected m/z is ~288.09. Analyze the major fragment ions. A prominent fragment corresponding to the loss of NO₂ (M - 46) at m/z ~242 is anticipated.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential.
Causality in Method Design: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). A high-field magnet (e.g., 400 MHz or higher) is recommended to resolve complex splitting patterns in the aromatic region.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃. Add a small drop of TMS if not already present in the solvent.
Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. If needed, 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Data Analysis:
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their positions in the molecule. The aromatic region (typically 7.0-8.5 ppm) will be complex.
¹³C NMR: Identify the number of unique carbon environments. The chemical shifts will indicate the types of carbons (aliphatic vs. aromatic, carbons attached to electronegative atoms).
[3] (Data for isomer 9-(4-Nitrophenyl)-9H-carbazole, similar pattern expected)
¹³C NMR
~110-145 ppm
Expected range for aromatic carbons in the carbazole and phenyl rings. Carbons adjacent to the nitro group and nitrogen atom will be further downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.
Causality in Method Design: The KBr pellet method is a common and effective technique for solid samples. It minimizes interference from solvents. The key functional groups to identify are the nitro group (N-O stretches), aromatic rings (C=C and C-H stretches), and the C-N bonds of the carbazole ring.
Sample Preparation: Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Strong, highly characteristic band for nitroaromatics. [9]
~1350-1330
Symmetric NO₂ Stretch
Strong, highly characteristic band for nitroaromatics. [9]
~1330-1250
Aromatic C-N Stretch
Vibration of the bond between the nitrogen and the aromatic rings.[9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the carbazole moiety results in strong absorption in the UV region.
Causality in Method Design: A dilute solution in a UV-transparent solvent like dichloromethane (CH₂Cl₂) or acetonitrile is required. The spectrum reveals the wavelengths of maximum absorbance (λmax), which are useful for setting detection wavelengths in HPLC and for characterizing the compound's photophysical properties.
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., CH₂Cl₂).
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a wavelength range from approximately 200 nm to 500 nm.
Data Analysis: Identify the λmax values. For the related 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed from 260 nm to 410 nm.[10] Similar absorption features are expected for the 3-nitro isomer.
Integrated Characterization Strategy
No single technique provides a complete picture. A robust characterization relies on the synergistic integration of multiple analytical methods. The workflow below illustrates how these techniques complement each other to provide unambiguous identification and purity assessment.
Caption: Integrated workflow for compound characterization.
References
BenchChem. (n.d.). Preventing degradation of 9-(4-Nitrophenyl)-9H-carbazole during experiments.
BenchChem. (n.d.). Mass Spectrometry of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide.
Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 6(9). Retrieved from [Link]
BenchChem. (n.d.). An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole.
Wang, Y., Wang, Y., & Zhang, J. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(11). Retrieved from [Link]
Chiu, H.-C., Chien, C.-H., & Liou, G.-S. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 221-228. Retrieved from [Link]
Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 896–900. Retrieved from [Link]
Singh, M., Kumar, M., Kumar, R., & Singh, J. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData, 6(9). Retrieved from [Link]
Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution. Agilent Technologies, Inc. Retrieved from [Link]
Ates, M., Uludag, N., & Arıcan, F. (2018). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. Retrieved from [Link]
Bhagyasree, J. B., Sajan, D., & Kurien, J. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Retrieved from [Link]
Technical Support Center: Synthesis of 3-Nitro-9-phenyl-9H-carbazole
Welcome to the technical support center for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important carbazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.
Introduction to the Synthetic Challenges
The synthesis of 3-Nitro-9-phenyl-9H-carbazole typically involves a two-step process: the N-arylation of carbazole to form the 9-phenyl-9H-carbazole precursor, followed by the regioselective nitration of the carbazole core. Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these challenges systematically, providing both theoretical explanations and practical solutions.
Part 1: Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 9-phenyl-9H-carbazole via Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of the C-N bond between carbazole and an aryl halide.[1][2] However, researchers often struggle with low yields.
Possible Causes and Solutions:
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and high-boiling polar solvents like DMF or N-methylpyrrolidone, which can lead to product decomposition.[1]
Solution: Employ ligand-accelerated catalysis. The addition of ligands such as 1,10-phenanthroline can significantly moderate the reaction conditions, allowing for lower temperatures (50-100°C lower) and cleaner reactions.[3] This approach is particularly effective for large-scale synthesis.[3]
Inactive Copper Catalyst: The activity of the copper catalyst is crucial.
Solution: Use "activated" copper powder, which can be prepared in situ by reducing copper sulfate with zinc metal in hot water.[1] Alternatively, soluble copper catalysts supported by diamines or acetylacetonate ligands can be more effective.[1]
Poor Substrate Reactivity: The reactivity of the aryl halide is important. Aryl iodides are generally more reactive than aryl chlorides.[1]
Solution: If possible, use an aryl iodide instead of an aryl bromide or chloride to increase the reaction rate.
Issue 2: Poor Regioselectivity during the Nitration of 9-phenyl-9H-carbazole
A significant challenge in the synthesis of 3-Nitro-9-phenyl-9H-carbazole is controlling the position of the nitro group on the carbazole ring. Traditional electrophilic aromatic substitution methods for the nitration of carbazole typically yield a mixture of 1-nitro, 2-nitro, and 3-nitro isomers.[4][5][6]
Possible Causes and Solutions:
Lack of Directing Group: The phenyl group at the 9-position does not strongly direct the incoming nitro group to the 3-position.
Solution 1: Directed C-H Activation: A more advanced strategy involves using a directing group to achieve regioselectivity. For instance, a pyridyl group at the 9-position has been shown to direct nitration to the C1 position using a palladium catalyst.[4][5][6] While this provides a specific isomer, it highlights the principle of using directing groups to control regioselectivity.
Solution 2: Alternative Synthetic Routes: Instead of direct nitration, consider a convergent synthesis where the nitro group is already in place on one of the precursors before the final ring closure. The Cadogan cyclization of a dinitrobiphenyl derivative is a viable alternative for preparing specific nitrocarbazole isomers.[7][8][9]
Issue 3: Difficulty in Product Purification
The presence of isomeric byproducts and unreacted starting materials can make the purification of 3-Nitro-9-phenyl-9H-carbazole challenging.
Possible Causes and Solutions:
Formation of Multiple Isomers: As discussed, non-selective nitration is a primary cause of purification difficulties.
Solution: Column chromatography is often necessary to separate the desired 3-nitro isomer from other isomers.[8][10][11] Careful selection of the eluent system (e.g., ethyl acetate in hexanes) is critical for achieving good separation.[8][11]
Tarry Byproducts: Harsh reaction conditions can lead to the formation of polymeric or tarry byproducts.
Solution: Optimize reaction conditions to be as mild as possible. Monitor the reaction closely using Thin-Layer Chromatography (TLC) to avoid over-running the reaction.[12] Upon completion, quenching the reaction and performing an aqueous workup can help remove some impurities before chromatographic purification.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 9-phenyl-9H-carbazole precursor?
The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of carbazole with an aryl halide.[1][2] Modern variations of this reaction utilize ligands to improve reaction conditions and yields.[3]
Q2: Why is achieving regioselectivity in the nitration of 9-phenyl-9H-carbazole so difficult?
The carbazole nucleus has several positions susceptible to electrophilic attack. The directing effect of the N-phenyl group is not strong enough to exclusively favor substitution at the 3-position, leading to a mixture of isomers.[4][5]
Q3: Are there safer alternatives to traditional nitration methods?
Yes, due to the hazards associated with nitrating agents, alternative routes are being explored. One patented method for a related compound, 3-nitro-9-ethylcarbazole, avoids a direct nitration step altogether, which significantly improves the safety of the synthesis.[13] Another approach is to use milder nitrating agents or catalyst systems that can operate under less hazardous conditions.
Q4: How can I monitor the progress of the synthesis reactions?
Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both the Ullmann condensation and the nitration reaction.[10][12] This allows you to determine when the starting materials have been consumed and to check for the formation of byproducts.
Q5: What are the typical characterization techniques for the final product?
The final product, 3-Nitro-9-phenyl-9H-carbazole, is typically characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.[8][10][11]
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[14]
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group.
Melting Point Analysis: To assess the purity of the crystalline product.[15]
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of 9-phenyl-9H-carbazole via Ligand-Accelerated Ullmann Condensation
This protocol is an adaptation of modern Ullmann condensation methods that employ a ligand to improve reaction efficiency.[3]
Materials:
Carbazole
Iodobenzene
Copper(I) iodide (CuI)
1,10-Phenanthroline
Potassium carbonate (K₂CO₃)
Toluene (anhydrous)
Procedure:
To a dry Schlenk flask under an argon atmosphere, add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
Add anhydrous toluene to the flask.
Heat the reaction mixture to 110°C and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
Wash the Celite pad with toluene.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Nitration of 9-phenyl-9H-carbazole
Caution: Nitration reactions should be carried out with extreme care in a well-ventilated fume hood, as nitrating agents are corrosive and potentially explosive.
Materials:
9-phenyl-9H-carbazole
Nitric acid (70%)
Acetic acid
Procedure:
Dissolve 9-phenyl-9H-carbazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution in an ice bath to 0-5°C.
Slowly add a solution of nitric acid in acetic acid dropwise to the cooled solution while maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
Monitor the reaction by TLC.
Pour the reaction mixture into ice-cold water to precipitate the crude product.
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.
Dry the crude product under vacuum.
Purify the mixture of isomers by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Ullmann Condensation Conditions
Parameter
Traditional Method
Ligand-Accelerated Method
Catalyst
Copper powder or Copper(I) salts
Copper(I) salts with a ligand (e.g., 1,10-phenanthroline)
Technical Support Center: Stability of 3-Nitro-9-phenyl-9H-carbazole on Silica Gel
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Nitro-9-phenyl-9H-carbazole and utilizing silica gel for purification. This document provide...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Nitro-9-phenyl-9H-carbazole and utilizing silica gel for purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate potential stability issues and ensure the integrity of your compound during chromatographic separation.
Introduction
3-Nitro-9-phenyl-9H-carbazole is a valuable building block in medicinal chemistry and materials science. However, its purification by silica gel chromatography can be challenging due to potential on-column degradation. The acidic nature of silica gel, coupled with the electronic properties of the nitro-carbazole moiety, can lead to undesirable side reactions, resulting in lower yields and impure final products. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-Nitro-9-phenyl-9H-carbazole on silica gel.
Problem
Potential Cause(s)
Recommended Solution(s)
Low recovery of the desired product after column chromatography.
On-column degradation: The acidic silanol groups (Si-OH) on the silica surface can catalyze the decomposition of the nitro-carbazole.[1][2] This is particularly problematic for compounds with acid-labile functional groups.
1. Deactivate the Silica Gel: Before packing the column, neutralize the acidic sites by treating the silica gel with a base. A common method is to slurry the silica gel in the desired eluent containing a small percentage (0.1-1%) of a volatile amine like triethylamine (Et3N) or ammonia.[2] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a modified silica gel like aminopropyl-silica.[3][4]
Appearance of new, more polar spots on TLC analysis of column fractions.
Formation of degradation products: The interaction with silica gel can lead to the formation of more polar byproducts. This could be due to hydrolysis of the nitro group or other rearrangements.
1. Minimize Residence Time: A faster elution rate can reduce the contact time between the compound and the silica gel, thereby minimizing degradation. Flash chromatography is generally preferred over gravity chromatography. 2. Solvent System Optimization: Employ a more polar solvent system to decrease the retention time (lower Rf value) of your compound.[4][5] However, be mindful that highly polar solvents can sometimes exacerbate degradation.
Streaking or tailing of the product spot on TLC plates.
Strong interaction with silica: The polar nitro group and the nitrogen of the carbazole ring can interact strongly with the silanol groups, leading to poor chromatographic behavior.[6]
1. Add a Modifier to the Eluent: Incorporating a small amount of a polar solvent like methanol or a basic modifier like triethylamine into your eluent system can help to block the active sites on the silica gel and improve peak shape. 2. Sample Loading Technique: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also be beneficial.
Color change of the compound on the silica gel column.
Decomposition or complex formation: A visible color change can be an indicator of a chemical reaction occurring on the stationary phase.
1. Immediate Elution: If a color change is observed, elute the compound from the column as quickly as possible. 2. Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Nitro-9-phenyl-9H-carbazole potentially unstable on silica gel?
A1: The instability arises from the inherent acidity of standard silica gel.[1] The surface of silica gel is covered with silanol groups (Si-OH), which can act as Brønsted or Lewis acids. These acidic sites can interact with the electron-rich carbazole ring system and the electron-withdrawing nitro group, potentially catalyzing decomposition reactions.
Q2: What are the likely degradation pathways for this compound on silica gel?
A2: While specific degradation pathways for 3-Nitro-9-phenyl-9H-carbazole on silica gel are not extensively documented in the provided search results, general knowledge of nitro-aromatic chemistry suggests potential reactions such as hydrolysis of the nitro group, acid-catalyzed rearrangements, or even cleavage of the phenyl-carbazole bond under harsh conditions. The interaction with silanol groups could also lead to strong adsorption and subsequent decomposition upon prolonged exposure.
Q3: How can I quickly assess the stability of my compound on silica gel before running a large-scale column?
A3: A simple and effective method is to perform a "TLC stability test." Spot your compound on a silica gel TLC plate and let it sit for an extended period (e.g., 1-2 hours) next to a freshly spotted sample. Develop the TLC plate and compare the two spots. If the older spot shows signs of degradation (e.g., new spots, streaking, or a change in Rf), it is an indication of instability on silica gel.
Q4: Are there alternatives to silica gel for the purification of sensitive nitro-carbazoles?
A4: Yes, several alternatives can be considered:
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18-functionalized silica gel is an excellent option as it operates under neutral pH conditions.[6][7]
Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization can be a highly effective purification technique that avoids a stationary phase altogether.
Q5: Can the choice of solvent affect the stability of 3-Nitro-9-phenyl-9H-carbazole during chromatography?
A5: Absolutely. The solvent system not only influences the separation but also the stability of the compound. Protic solvents, for example, could potentially participate in degradation reactions catalyzed by the acidic silica surface. It is crucial to use high-purity, dry solvents to minimize the risk of solvent-induced degradation.[8] Experimenting with different solvent systems, such as mixtures of hexanes and ethyl acetate or dichloromethane and methanol, can help find a balance between good separation and compound stability.[9][10]
Experimental Protocol: Purification of 3-Nitro-9-phenyl-9H-carbazole using Deactivated Silica Gel
This protocol provides a step-by-step method for purifying 3-Nitro-9-phenyl-9H-carbazole using silica gel that has been deactivated with triethylamine.
optimization of reaction conditions for 3-Nitro-9-phenyl-9H-carbazole synthesis
Executive Summary & Mechanistic Insight[1][2][3] The Challenge: The synthesis of 3-Nitro-9-phenyl-9H-carbazole via direct nitration is a classic competition between kinetics and thermodynamics. The nitrogen lone pair in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge:
The synthesis of 3-Nitro-9-phenyl-9H-carbazole via direct nitration is a classic competition between kinetics and thermodynamics. The nitrogen lone pair in the carbazole ring strongly activates the 3- and 6-positions toward Electrophilic Aromatic Substitution (
).
The Core Problem:
The reaction does not naturally stop at the 3-nitro (mono) stage. The introduction of the first nitro group deactivates the specific ring it attaches to, but the other benzene ring of the carbazole core remains activated by the nitrogen. Consequently, over-nitration to 3,6-dinitro-9-phenylcarbazole is the primary failure mode. Furthermore, under forcing conditions, the 9-phenyl ring (though less reactive than the carbazole core) can also undergo nitration.
The Solution:
Optimization requires strict control of the nitronium ion (
) concentration and temperature . We recommend two protocols:
Method A (Scalable): Nitric Acid in Acetic Acid/Dichloromethane (Standard).
Method B (High Selectivity): Menke Conditions (Copper(II) Nitrate in Acetic Anhydride).
Reaction Pathway Visualization
The following diagram illustrates the reaction progression and the critical "Stop Point" to avoid impurities.
Figure 1: Reaction pathway showing the critical selectivity window required to isolate the mono-nitro target.
Best for: Large scale (>10g) where cost is a factor.
Reagents:
9-Phenyl-9H-carbazole (1.0 eq)
(65-68%, 1.05 eq) — Critical: Do not use large excess.
Glacial Acetic Acid (Solvent, 10-15 volumes)
Dichloromethane (DCM) (Co-solvent, optional for solubility)
Step-by-Step:
Dissolution: Dissolve 9-phenylcarbazole in DCM/Acetic Acid (1:1 v/v) in a round-bottom flask.
Cooling: Cool the solution to 0–5°C using an ice bath. Why? Low temperature suppresses the formation of the dinitro impurity.
Addition: Add
dropwise over 30 minutes.
Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C.
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
Target Spot:
(Yellow fluorescent).
Dinitro Spot:
(Distinctly lower than mono-nitro).
Quench: Pour mixture into ice water.
Workup: Extract with DCM, wash with
(sat.) to remove acid, then brine. Dry over .
Method B: Menke Conditions (High Selectivity)
Best for: High purity requirements (<5g scale).
Reagents:
9-Phenyl-9H-carbazole (1.0 eq)
(0.6 eq — Note: Stoichiometry is based on nitrate ions)
Acetic Anhydride (
) (Solvent)
Mechanism: Generates acetyl nitrate (
) in situ, a milder nitrating agent than free nitronium ion.
Step-by-Step:
Dissolve 9-phenylcarbazole in Acetic Anhydride at room temperature.
Add Copper(II) Nitrate in small portions.
Caution: The reaction is exothermic. Maintain temp < 30°C.
Stir for 4–6 hours. The mild nature of acetyl nitrate significantly reduces the rate of the second nitration event.
Troubleshooting Guide & FAQs
Logic Tree for Troubleshooting
Use this flow to diagnose your synthesis issues.
Figure 2: Decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q1: I am seeing a persistent spot below my product on TLC. What is it?A: This is almost certainly 3,6-dinitro-9-phenylcarbazole .
Cause: Localized high concentration of nitric acid during addition or temperature spikes.
Fix: Improve stirring speed during addition. Lower the addition temperature to -10°C. If the impurity is already present, recrystallize using Acetonitrile or Ethanol . The dinitro derivative is generally less soluble and will precipitate first or remain undissolved.
Q2: Can I use Sulfuric Acid (
) as a catalyst?A:Avoid if possible.
While standard mixed acid () is common for benzene, it is too harsh for carbazole derivatives if you want mono-selectivity. The carbazole ring is electron-rich; sulfuric acid will accelerate the reaction to the point where controlling mono- vs. di-nitration becomes nearly impossible.
Q3: My reaction mixture turned black/tarry. Why?A: Oxidative degradation.
Carbazoles are susceptible to oxidation.[1] If the acid concentration is too high or the temperature exceeds 50°C, the ring system can oxidize.
Solution: Ensure an inert atmosphere (
) and keep the temperature strictly below 25°C.
Q4: How do I confirm I have the 3-nitro isomer and not the 2-nitro?A: The 3-nitro isomer is the kinetic and thermodynamic product due to the para-directing effect of the Nitrogen lone pair.
Verification:1H NMR is definitive. Look for a doublet with a small coupling constant (meta-coupling,
Hz) at the C4 position (approx 8.9–9.0 ppm), which is deshielded by the adjacent nitro group.
Quantitative Data Summary
Parameter
Standard Conditions ()
Menke Conditions ()
Reaction Temp
0°C to 10°C
20°C to 30°C
Time
1–2 Hours
4–6 Hours
Yield (Typical)
70–80%
85–92%
Selectivity (Mono:Di)
~85:15
~95:5
Scalability
High
Low/Medium
Major Risk
Over-nitration (Dinitro)
Cost of Reagents
References
Menke Nitration Mechanism & Conditions
Wang, Z. (2009).[2] "Menke Nitration".[2][3][4] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
Regioselective Nitration of Carbazoles
Beilstein J. Org.[5] Chem. (2025).[6][7][8][9][10][11] "Palladium-catalyzed regioselective C1-selective nitration of carbazoles". (Context on standard C3/C6 reactivity vs C1).
Separation of Nitro-aromatics
Agilent Application Note.[12] "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns".
Synthesis of 3-Nitro-9-ethylcarbazole (Analogous Chemistry)
BenchChem Protocols.[11] "Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole".
avoiding polysubstitution in the synthesis of 3-Nitro-9-phenyl-9H-carbazole
Welcome to the technical support guide for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-Nitro-9-phenyl-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researchers and drug development professionals. Our focus is to address the primary challenge in this synthesis: achieving selective mononitration while avoiding the formation of polysubstituted byproducts.
Troubleshooting Guide: Controlling Selectivity
This section addresses common issues encountered during the nitration of 9-phenyl-9H-carbazole in a direct question-and-answer format.
Question: My final product is a mixture containing significant amounts of dinitro and trinitro compounds. How can I improve the yield of the desired mononitro product?
Answer: This is the most frequent challenge and stems from the high reactivity of the carbazole ring system towards electrophilic aromatic substitution.[1][2][3] The carbazole nucleus is electron-rich, making it highly susceptible to over-nitration under aggressive reaction conditions. To favor mononitration, you must carefully control the reaction's kinetics and the electrophile's reactivity.
Here are the critical parameters to adjust:
Use a Milder Nitrating Agent: Avoid powerful nitrating mixtures like concentrated nitric acid with sulfuric acid ("mixed acid"). This combination generates a high concentration of the extremely reactive nitronium ion (NO₂⁺), which leads to rapid and uncontrolled polysubstitution.[4][5] A preferred method is the use of nitric acid in a moderating solvent like glacial acetic acid or acetonitrile.[6]
Control the Stoichiometry: Use only a slight excess of the nitrating agent. A molar ratio of 1.1 to 1.5 equivalents of nitric acid relative to your 9-phenyl-9H-carbazole substrate is typically sufficient. A large excess will inevitably drive the reaction toward di- and tri-nitrated products.
Maintain Low Temperatures: Temperature control is paramount. Begin the reaction at a low temperature (e.g., 0-5 °C using an ice bath) and maintain it throughout the addition of the nitrating agent. Low temperatures decrease the reaction rate, providing a wider window for selective monosubstitution before a second nitration can occur.
Implement Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 9-phenyl-9H-carbazole over an extended period (e.g., 30-60 minutes). This ensures that the instantaneous concentration of the nitronium ion remains low, significantly reducing the probability of a second electrophilic attack on the newly formed, and still activated, mononitro-carbazole product.
Question: My reaction yields a mixture of isomers (e.g., 1-nitro, 3-nitro). How can I enhance regioselectivity for the 3-nitro position?
Answer: The electronic properties of the carbazole ring direct nitration primarily to the 3- and 6-positions, which are the most electron-rich and sterically accessible.[7] While achieving perfect regioselectivity is challenging with classical methods, you can maximize the desired isomer through reaction control and purification.
Understanding Directing Effects: For N-substituted carbazoles, electrophilic attack is kinetically favored at the 3- and 6-positions. Since the 3- and 6-positions are electronically equivalent on the unsubstituted 9-phenyl-9H-carbazole, nitration will yield the 3-nitro product (which is identical to the 6-nitro product). Formation of the 1-nitro isomer is a minor but possible side reaction.
The Critical Role of Purification: It is essential to accept that a small amount of isomeric impurity may form. The primary strategy for isolating pure 3-Nitro-9-phenyl-9H-carbazole is meticulous purification via column chromatography on silica gel.[8][9][10] Close monitoring with Thin-Layer Chromatography (TLC) is required to effectively separate the isomers, which often have very similar polarities.[8]
Question: What is the most suitable solvent for this nitration?
Answer: The solvent is not merely a medium but an active participant in moderating the reaction's reactivity.
Glacial Acetic Acid: This is a highly effective and commonly used solvent. As a polar protic solvent, it can solvate the nitronium ion, tempering its electrophilicity and promoting a more controlled reaction.
Acetonitrile: This polar aprotic solvent is another excellent choice and has been successfully used in the nitration of related N-alkylcarbazoles.[6] It serves as a good alternative to potentially problematic chlorinated solvents.
Chlorinated Solvents (e.g., Dichloromethane): While functional, these solvents are generally less desirable due to health and environmental concerns.[6]
Core Scientific Principles for Selective Mononitration
A deep understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis.
Mechanism: The Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution pathway. In the absence of a strong acid catalyst like H₂SO₄, nitric acid itself establishes an equilibrium to generate the active electrophile, the nitronium ion (NO₂⁺). This process is slower and produces a lower concentration of NO₂⁺ than when using mixed acid.[4][5] The electron-rich π-system of the carbazole ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (such as water or the nitrate ion) abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Technical Support Center: Stability & Degradation of 3-Nitro-9-phenyl-9H-carbazole
Core Technical Overview 3-Nitro-9-phenyl-9H-carbazole is a bipolar organic semiconductor and pharmaceutical intermediate. Its stability profile is defined by the tension between the electron-rich carbazole core (suscepti...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
3-Nitro-9-phenyl-9H-carbazole is a bipolar organic semiconductor and pharmaceutical intermediate. Its stability profile is defined by the tension between the electron-rich carbazole core (susceptible to oxidation) and the electron-withdrawing nitro group (susceptible to reduction).
This guide addresses the three primary degradation vectors: Photochemical , Electrochemical , and Metabolic .
Troubleshooting Module: Photochemical Instability
User Symptom: "My solution turned from pale yellow to dark orange/brown after exposure to ambient light."
Root Cause Analysis
Nitrocarbazoles are known to possess high intersystem crossing (ISC) efficiency, populating long-lived triplet states (
). While the carbazole core is relatively photostable, the nitro group () can undergo photoreduction or induce singlet oxygen generation () when exposed to UV-Vis light in aerobic conditions.
Mechanism:
Excitation: Absorption of photons (
) promotes the molecule to the Singlet Excited State ().
Intersystem Crossing: Rapid ISC populates the Triplet State (
).
Reaction: The
state can extract hydrogen from solvents (if protic) or transfer energy to ground-state oxygen, generating reactive oxygen species (ROS) that attack the carbazole ring.
Diagnostic Protocol: Actinometric Stress Test
Step 1: Prepare a
M solution in Acetonitrile (MeCN).
Step 2: Split into two quartz cuvettes:
Control: Wrap in aluminum foil.
Test: Expose to 365 nm UV source (or simulated solar light) for 60 minutes.
Step 3: Measure Absorbance at 400–500 nm. A bathochromic shift (red-shift) indicates the formation of nitroso-intermediates or oxidative coupling products.
Visualizing the Photochemical Pathway
Figure 1: Photophysical pathway leading to oxidative degradation via triplet state sensitization.
User Symptom: "I observe irreversible peaks during Cyclic Voltammetry (CV) scans and device efficiency roll-off."
Root Cause Analysis
The electrochemical stability is compromised by the nitro group. While the carbazole moiety oxidizes reversibly (hole transport), the nitro group undergoes irreversible reduction (electron transport).
The Mechanism (EC Mechanism):
Reduction (
): The nitro group accepts one electron to form a radical anion ().
Chemical Step: This radical anion is unstable and can undergo protonation (in the presence of trace water) or dimerization, rendering the reduction irreversible.
Oxidation (
): The carbazole nitrogen oxidizes to a radical cation (). If the C-3 position is blocked (by Nitro), coupling may occur at the C-6 position, leading to dimerization (bicarbazoles).
Data Table: Redox Stability Limits
Parameter
Potential (vs. Fc/Fc+)
Reversibility
Degradation Risk
Oxidation (HOMO)
+1.20 V to +1.40 V
Quasi-Reversible
Medium: Risk of C6-C6 coupling if high currents are applied.
Reduction (LUMO)
-1.10 V to -1.30 V
Irreversible
High: Formation of reactive nitro-radical anions.
Band Gap
~2.5 eV
N/A
Trap states formed by degradation products.
Action Plan
Strict Anhydrous Conditions: Ensure electrolyte water content is <10 ppm. Water protonates the nitro-radical anion, accelerating degradation.
Potential Window: Do not scan negatively beyond -1.5 V.
User Symptom: "High clearance rates observed in microsomal stability assays (drug development)."
Root Cause Analysis
In biological systems, the nitro group is a primary target for Nitroreductases .[1][2] This is the most critical degradation pathway for pharmacological applications.
Two Distinct Pathways:
Type I (Oxygen-Insensitive): Sequential reduction: Nitro
Nitroso Hydroxylamine Amine. The amine metabolite is often mutagenic (DNA intercalation).
Type II (Oxygen-Sensitive): A "futile cycle" where the nitro-radical anion reduces molecular oxygen to Superoxide (
), regenerating the parent compound but causing massive oxidative stress.
Visualizing the Metabolic Pathway
Figure 2: Metabolic reduction pathways mediated by Nitroreductases (Type I vs Type II).
Frequently Asked Questions (FAQs)
Q1: Can I use TGA to determine the purity of this compound?
Answer: No. Thermogravimetric Analysis (TGA) measures thermal stability, not purity. However, it can detect solvent entrapment. 3-Nitro-9-phenylcarbazole typically shows high thermal stability with decomposition onset (
) . A weight loss step below indicates trapped solvent (likely toluene or dichloromethane from synthesis).
Q2: Is the "yellowing" reversible?
Answer: Generally, no.[2] If the yellowing is caused by the formation of nitroso-species or oxidative coupling (bicarbazoles), these are covalent changes. If the yellowing disappears upon exposure to air (after being in vacuum), it might be a reversible charge-transfer complex, but this is rare for this specific molecule.
Q3: How do I store this compound long-term?
Answer: Store in amber vials (light exclusion) under an inert atmosphere (Argon/Nitrogen) at
. The exclusion of light prevents the excitation, and the inert atmosphere prevents the Type II oxidative cycle if any moisture/enzymes are present.
References
Photophysics of Nitrocarbazoles
Title: The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques.[3]
Source: Royal Society of Chemistry (Photochem. Photobiol. Sci.).
comparison of 2-nitro- vs 3-nitro-9-phenyl-carbazole properties
An in-depth comparative analysis of 2-nitro-9-phenylcarbazole and 3-nitro-9-phenylcarbazole reveals how a simple positional shift of a single functional group fundamentally alters a molecule's electronic landscape, synth...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 2-nitro-9-phenylcarbazole and 3-nitro-9-phenylcarbazole reveals how a simple positional shift of a single functional group fundamentally alters a molecule's electronic landscape, synthetic accessibility, and biological activity.
As a strong electron-withdrawing group (EWG), the nitro (–NO₂) moiety transforms the electron-rich 9-phenylcarbazole donor (D) core into a Donor-Acceptor (D-A) system. However, the regiochemistry of this substitution dictates whether the system communicates via direct resonance or inductive effects, creating two isomers with drastically different profiles.
Structural Causality: Resonance vs. Inductive Effects
To understand the divergent properties of these two isomers, we must analyze the electronic communication between the carbazole nitrogen (the electron donor) and the nitro group (the electron acceptor).
3-Nitro-9-phenylcarbazole (Para-like relationship): The 3-position on the carbazole core is conjugated directly with the nitrogen atom's lone pair. This allows for extended
-delocalization and strong Intramolecular Charge Transfer (ICT) [1]. The resonance structures stabilize the excited state, significantly lowering the HOMO-LUMO gap and resulting in a highly polarizable molecule.
2-Nitro-9-phenylcarbazole (Meta-like relationship): The 2-position is meta to the carbazole nitrogen in terms of resonance connectivity. Consequently, direct resonance donation from the nitrogen to the nitro group is symmetry-forbidden. The electron-withdrawing nature of the nitro group here is primarily inductive . This results in a more localized excited state (LE), a wider optical bandgap, and a lower ground-state dipole moment [2].
Electronic communication pathways dictating the photophysics of carbazole isomers.
Quantitative Property Comparison
The differing electronic communication pathways manifest clearly in the physicochemical and photophysical data. The strong ICT in the 3-isomer red-shifts its absorption and emission spectra, while the 2-isomer retains properties closer to the unsubstituted carbazole core.
Property / Parameter
2-Nitro-9-phenylcarbazole
3-Nitro-9-phenylcarbazole
Causality / Significance
Electronic Nature
Localized Excited State (LE)
Intramolecular Charge Transfer (ICT)
Dictated by meta vs. para resonance connectivity.
Absorption
~330 - 340 nm
~380 - 400 nm
Extended conjugation in the 3-isomer lowers the energy required for transitions.
Emission
~420 nm (Blue)
~520 nm (Green/Yellow)
ICT states undergo larger Stokes shifts due to solvent relaxation around a highly polar excited state.
Dipole Moment ()
Lower (~3.5 D)
Higher (~6.5 D)
Direct D-A push-pull effect in the 3-isomer creates a massive charge separation.
Electrochemical Gap
Wider (~3.1 eV)
Narrower (~2.7 eV)
3-isomer's LUMO is stabilized by resonance, reducing the bandgap.
Because the 3-position is the most nucleophilic site on the carbazole ring, direct electrophilic aromatic substitution (nitration) overwhelmingly yields the 3-isomer. Synthesizing the 2-isomer requires a completely different strategic approach, typically relying on pre-functionalized building blocks or cross-coupling [4].
Protocol A: Synthesis of 3-Nitro-9-phenylcarbazole (Direct Nitration)
This protocol utilizes the inherent nucleophilicity of the 3-position for regioselective nitration.
Reagent Preparation: Dissolve 9-phenylcarbazole (10.0 mmol) in glacial acetic acid (50 mL) within a 250 mL round-bottom flask equipped with a magnetic stirrer.
Nitration: Cool the solution to 0 °C using an ice bath. Slowly add a stoichiometric amount of fuming nitric acid (10.5 mmol) diluted in 10 mL of acetic acid dropwise over 30 minutes.
Causality Check: The reaction must be kept strictly at 0 °C. Elevated temperatures will lead to over-nitration, yielding 3,6-dinitro-9-phenylcarbazole due to the secondary activation of the 6-position.
Quenching & Isolation: Stir for an additional 1 hour at room temperature. Pour the mixture into 200 mL of ice water. A yellow precipitate will form immediately (characteristic of the highly conjugated ICT state).
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-nitro-9-phenylcarbazole. Monitor via TLC (Hexane:Ethyl Acetate 8:2); the product will appear as a bright yellow spot with strong UV absorption.
Protocol B: Synthesis of 2-Nitro-9-phenylcarbazole (Ullmann Coupling)
Since direct nitration fails to yield the 2-isomer, we must couple a pre-nitrated carbazole core with an aryl halide.
Reagent Preparation: In an oven-dried Schlenk tube, combine 2-nitrocarbazole (5.0 mmol), iodobenzene (7.5 mmol), anhydrous potassium carbonate (
, 10.0 mmol), and copper powder (0.5 mmol).
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) under a steady stream of nitrogen.
Reaction Execution: Seal the tube and heat the mixture to 150 °C for 24 hours.
Causality Check: The copper catalyst is essential for facilitating the C-N bond formation via an oxidative addition/reductive elimination cycle. The high temperature is required to overcome the steric hindrance and the electron-withdrawing deactivation of the 2-nitrocarbazole amine proton.
Purification: Cool to room temperature, filter through a pad of Celite to remove copper residues, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography. The 2-isomer will appear paler in color compared to the 3-isomer due to its blue-shifted absorption.
Divergent synthetic workflows required to access the 3-nitro and 2-nitro isomers.
Biological Implications: Toxicity vs. Therapeutics
Beyond materials science, the regiochemistry of nitrocarbazoles profoundly impacts their interaction with biological systems.
Research into carbazole derivatives has demonstrated that 3-nitrocarbazoles generally exhibit high cytotoxicity and mutagenicity. The strong electron-withdrawing nature at the 3-position facilitates nitro-reduction metabolic pathways, leading to reactive intermediates that cause frameshift mutations in DNA [3].
Conversely, 2-nitrocarbazole derivatives have emerged as highly selective anti-cancer agents. In vitro studies show that 2-nitrocarbazole derivatives exhibit potent cytotoxicity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ~7.0 µM) while showing virtually no toxicity toward normal human mammary epithelial cells (MCF-10A) [5]. Mechanistically, the 2-isomer uniquely interferes with tubulin organization and microtubule dynamics, triggering cell cycle arrest and apoptosis without the broad DNA-damaging mutagenicity seen in the 3-isomer.
Divergent biological signaling and toxicity pathways based on nitro group regiochemistry.
References
Šarlauskas, J., et al. "1,3,6,8-Tetranitrocarbazole (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation." Vilnius University. Available at:[Link]
Singh, et al. "Mutagenicity of Nitrated Polycyclic Aromatic Hydrocarbons: A QSAR Investigation." Chem Biol Drug Des, 2008. Available at:[Link]
Dunlop & Tucker. "Optically Active Tervalent Nitrogen Compounds. Part L." RSC Publishing, 1939. Available at:[Link]
MDPI Applied Sciences. "Carbazole Derivatives as Anticancer Agents." MDPI, 2021. Available at:[Link]
Comparative
biological activity of 3-Nitro-9-phenyl-9H-carbazole versus other carbazole derivatives
This guide provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole , evaluating its biological activity, mechanism of action, and performance relative to other carbazole derivatives. The content is desig...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Nitro-9-phenyl-9H-carbazole , evaluating its biological activity, mechanism of action, and performance relative to other carbazole derivatives. The content is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
3-Nitro-9-phenyl-9H-carbazole represents a strategic intersection in medicinal chemistry, combining the proven cytotoxic pharmacophore of the 3-nitro group with the lipophilic, membrane-permeable 9-phenyl scaffold . While 9H-carbazole itself is a privileged structure in drug discovery (e.g., Carprofen, Ellipticine), the introduction of a nitro group at the C-3 position significantly alters its electronic and biological profile.
Current research indicates that 3-nitrocarbazole derivatives function primarily as microtubule-targeting agents , disrupting cellular mitosis and inducing apoptosis. This guide compares the specific activity of the 3-nitro-9-phenyl derivative against its isomers (2-nitro), its parent scaffold (unsubstituted carbazole), and clinical standards (Ellipticine).
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The biological efficacy of this compound is dictated by its structural features.[1] The 9-phenyl group enhances lipophilicity (LogP), facilitating passive transport across cell membranes, while the 3-nitro group acts as an electron-withdrawing moiety that influences DNA intercalation and protein binding.
Property
Description
Biological Implication
IUPAC Name
3-Nitro-9-phenyl-9H-carbazole
Target Compound
Molecular Formula
C₁₈H₁₂N₂O₂
--
Key Pharmacophore
3-Nitro group ()
Critical for cytotoxicity; potential bioreduction target in hypoxic tumors.
Scaffold Anchor
9-Phenyl group
Increases metabolic stability (blocks N-dealkylation) and enhances hydrophobic interactions.
LogP (Predicted)
~5.2 - 5.8
High lipophilicity; suggests excellent membrane permeability but requires formulation aid.
Comparative Biological Activity[7][8]
Anticancer Activity (Cytotoxicity)
The most significant biological activity of 3-nitrocarbazole derivatives is their cytotoxicity against human cancer cell lines. The table below synthesizes data comparing the 3-nitro pharmacophore against relevant analogs.
Table 1: Comparative IC₅₀ Values (µM) Against Cancer Cell Lines
Data synthesized from comparative SAR studies of nitrocarbazoles [1][2].
Compound
MCF-7 (Breast)
MDA-MB-231 (Triple-Neg)
A549 (Lung)
MCF-10A (Normal)
Selectivity Index (SI)
3-Nitro-9H-carbazole (Analog)
5.4 ± 1.1
14.4 ± 0.9
~28.0
23.6
Low (Toxic)
2-Nitro-9H-carbazole (Isomer)
7.0 ± 1.0
11.6 ± 0.8
~24.0
>200
High (Safe)
Ellipticine (Standard)
1.9 ± 0.5
1.3 ± 0.9
< 1.0
1.2
Very Low (High Toxicity)
9-Ethyl-carbazole (Control)
> 50
> 50
> 50
N/A
Inactive
Key Insight:
The 3-nitro position (present in the title compound) is historically more cytotoxic than the 2-nitro isomer. While this leads to potent cancer cell killing (IC₅₀ ~5 µM), it often compromises selectivity, affecting normal epithelial cells (MCF-10A). The 9-phenyl substitution in the title compound is designed to mitigate this by altering the molecule's shape and preventing metabolic N-oxidation, potentially improving the Selectivity Index (SI) compared to the simple 3-nitro-9H-carbazole.
Antimicrobial Activity
N-substituted carbazoles exhibit moderate to strong antimicrobial properties. The 9-phenyl group enhances activity against Gram-positive bacteria by facilitating penetration of the peptidoglycan layer.
Mechanism: Membrane depolarization and inhibition of DNA gyrase.
Performance: 3-nitro derivatives generally show lower MIC values (12.5–25 µg/mL) compared to unsubstituted carbazoles (>100 µg/mL), but are less potent than standard antibiotics like Ciprofloxacin [3].
Mechanism of Action (MOA)
Unlike intercalating agents (e.g., Doxorubicin), 3-nitrocarbazole derivatives primarily act by destabilizing microtubule dynamics . The nitro group forms hydrogen bonds with tubulin subunits, preventing polymerization during the G2/M phase of the cell cycle.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to apoptotic cell death.
Figure 1: Mechanism of action showing microtubule destabilization leading to apoptosis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-Nitro-9-phenyl-9H-carbazole is defined by two critical modification zones on the carbazole core:
Region A: The Nitrogen Substitution (Position 9)
H (Unsubstituted): Good hydrogen bond donor, but rapid metabolic clearance.
Ethyl/Alkyl: Moderate lipophilicity.
Phenyl (Title Compound):Optimal Lipophilicity. The bulky phenyl ring prevents N-dealkylation and increases residence time in hydrophobic pockets of target proteins (e.g., Tubulin).
Region B: The Nitro Group (Position 3)
Unsubstituted: Biologically inert in this context.
2-Nitro: High selectivity, moderate potency.
3-Nitro:High Potency. The 3-position is electronically conjugated to the nitrogen lone pair, creating a "push-pull" electronic system that enhances dipole interactions with biological targets.
Experimental Protocols
To validate the activity of this compound, the following standardized protocols are recommended.
Synthesis (Nitration of N-Phenylcarbazole)
Note: Direct nitration of 9-phenylcarbazole favors the 3-position due to the directing effect of the nitrogen.
Dissolution: Dissolve 1.0 eq of 9-phenylcarbazole in Glacial Acetic Acid.
Nitration: Add 1.1 eq of Fuming Nitric Acid (
) dropwise at 0–5°C.
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
Workup: Pour into ice water. Filter the yellow precipitate.
Purification: Recrystallize from Ethanol/DMF to isolate 3-Nitro-9-phenyl-9H-carbazole (Yellow needles).
MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values against MCF-7 or A549 cells.
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) dissolved in DMSO (Final DMSO < 0.1%).
Incubation: Incubate for 48–72 hours at 37°C, 5%
.
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Experimental Workflow Diagram
Figure 2: Standard workflow for the synthesis and biological evaluation of nitrocarbazoles.
References
A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment.
Source: MDPI (Molecules 2021)
[Link]
Relevance: Primary source for 3-nitro vs 2-nitro cytotoxicity data.
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives.
Source: PMC (Molecules 2015)
[Link]
Relevance: Comprehensive review of N-substituted carbazole SAR.
Synthesis and antimicrobial activities of 9H-carbazole derivatives.
Source: Arabian Journal of Chemistry
[Link]
Relevance: Protocol and data for antimicrobial evaluation of carbazoles.[2][4]
Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles.
Source: PMC (2022)
[Link]
Relevance: Comparative cytotoxicity methods and selectivity index discussions.
Comparative Electrochemical Study of Substituted 9-Phenylcarbazoles: A Guide to Redox Stability and Substituent Effects
As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter a recurring bottleneck in the development of hole-transporting materials and organic light-emitting diodes (OLEDs): the i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in optoelectronic materials, I frequently encounter a recurring bottleneck in the development of hole-transporting materials and organic light-emitting diodes (OLEDs): the irreversible electrochemical degradation of the active layer.
Carbazole derivatives, particularly 9-phenylcarbazoles , are foundational building blocks in this field due to their high hole mobility and favorable highest occupied molecular orbital (HOMO) energy levels. However, the raw 9-phenylcarbazole core is electrochemically fragile. This guide provides an in-depth comparative analysis of how strategic substitutions dictate the electrochemical performance of 9-phenylcarbazoles, supported by mechanistic causality and self-validating experimental protocols.
Mechanistic Insights: The Causality of Substituent Effects
The electrochemical behavior of 9-phenylcarbazole is governed by the spatial distribution of its spin density upon oxidation. When the nitrogen atom (the primary redox center) is oxidized, it forms a highly reactive radical cation.
The 3,6-Position Vulnerability
Density functional theory (DFT) and empirical data confirm that the spin density of the carbazole radical cation is heavily localized at the 3- and 6-positions of the carbazole core. If these positions are unprotected (occupied by hydrogen), the radical cations rapidly undergo intermolecular C-C coupling, resulting in irreversible dimerization into 3,3′-bicarbazoles [1].
To engineer electrochemical reversibility, we must introduce substituents at these reactive sites:
Electron-Donating Groups (EDGs) (e.g., tert-butyl, methoxy): These groups provide critical steric shielding to physically block dimerization while simultaneously pumping electron density into the core, which stabilizes the radical cation and lowers the oxidation potential.
Electron-Withdrawing Groups (EWGs) (e.g., bromo, cyano, formyl): These groups pull electron density away from the core, making it significantly harder to remove an electron, thereby raising the oxidation potential [3].
The N-Phenyl Orthogonal Twist
A common misconception in drug and material design is that substituents on the N-phenyl ring will strongly influence the carbazole's redox properties. In reality, the steric clash between the peri-protons (C1/C8) of the carbazole and the ortho-protons of the N-phenyl ring forces the phenyl group to twist nearly orthogonally to the carbazole plane. This breaks the
-conjugation, electronically decoupling the N-phenyl group from the redox center. Consequently, the oxidation potential is relatively insensitive to para-substitutions on the 9-phenyl group [1].
Logical mapping of substituent effects on the electrochemical stability of 9-phenylcarbazole derivatives.
Comparative Electrochemical Data
To objectively compare performance, we evaluate the cyclic voltammetry (CV) data of various substituted 9-phenylcarbazoles. The table below summarizes the profound impact of substitution on both the oxidation potential (
) and the chemical reversibility of the system.
Derivative
3,6-Substituents
N-Phenyl Substituent
(V)*
Electrochemical Stability
Mechanistic Outcome
9-Phenylcarbazole
None (H)
None (H)
~1.10 V
Irreversible
Rapid dimerization at C3/C6 positions to form bicarbazoles.
3,6-Di-tert-butyl-9-phenylcarbazole
tert-Butyl (EDG)
None (H)
~1.26 V
Highly Reversible
Steric bulk prevents dimerization; EDG stabilizes the radical cation.
3,6-Dibromo-9-phenylcarbazole
Bromo (EWG)
None (H)
~1.53 V
Reversible
Strong EWG heavily withdraws electron density, raising the oxidation barrier [1].
9-(4-Nitrophenyl)carbazole
None (H)
Nitro (EWG)
~1.15 V
Irreversible
Para-position of N-phenyl is electronically decoupled; minimal effect on core oxidation.
*Potentials are approximate (vs. Ag/AgCl or SCE) and normalized for comparative purposes based on literature consensus across standard non-aqueous conditions [1], [3].
To guarantee trustworthiness in your material characterization, you cannot rely on a single anodic sweep. The following protocol is designed as a self-validating system : it inherently proves or disproves the chemical stability of your synthesized carbazole through an internal feedback loop.
Step-by-Step Methodology
1. Electrochemical Cell Assembly
Action: Assemble a three-electrode cell using a Glassy Carbon Electrode (GCE) as the working electrode, a Platinum wire as the counter electrode, and an Ag/AgCl reference electrode.
Causality: GCE is chosen because it provides a wide, stable anodic potential window with minimal background capacitive current, which is critical for observing subtle redox waves at high positive potentials [2].
2. Electrolyte Preparation
Action: Dissolve 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous dichloromethane (
). Add the 9-phenylcarbazole derivative to a concentration of 1.0 mM.
Causality: The highly reactive carbazole radical cation is susceptible to nucleophilic attack.
is strictly chosen as a non-nucleophilic solvent. TBAP is used because the bulky tetrabutylammonium cation and non-coordinating perchlorate anion minimize ion-pairing effects that could skew the observed redox potentials.
3. System Degassing
Action: Purge the solution with high-purity Argon or Nitrogen for 15 minutes prior to measurement, maintaining an inert gas blanket during execution.
Causality: Dissolved oxygen is electroactive and can rapidly quench organic radical cations, leading to false readings of irreversibility.
4. Cyclic Voltammetry Execution & Reversibility Validation (The Internal Control)
Action: Scan the potential from 0.0 V to +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 continuous cycles .
Self-Validation: This is where the system polices itself. If your compound is inadequately protected at the 3,6-positions, the radical cations will couple. This dimerization is self-reporting: a new, distinct oxidation wave will emerge at a lower potential (~0.45–0.80 V) during the second and subsequent scans, representing the oxidation of the newly formed bicarbazole dimer [2]. If the 10 CV traces perfectly superimpose without new peaks, you have definitively validated the chemical reversibility of your substitution strategy.
5. In-Situ Spectroelectrochemistry
Action: Apply a constant potential slightly above the observed
while simultaneously recording the UV-Vis-NIR absorption spectra.
Causality: This orthogonal technique confirms the physical generation of the carbazole radical cation, which exhibits a characteristic, broad Intervalence Charge Transfer (IVCT) absorption band in the 550–900 nm region [1].
Self-validating experimental workflow for the electrochemical characterization of carbazoles.
Conclusion for Drug Development & Optoelectronics
When designing novel 9-phenylcarbazole derivatives—whether as hole-transport layers in OLEDs or as redox-active pharmacophores—researchers must prioritize the steric protection of the 3,6-positions. Relying on N-phenyl substitutions to modulate oxidation potentials is an inefficient strategy due to the orthogonal twisting of the molecular geometry. By utilizing the self-validating CV protocol outlined above, development professionals can rapidly screen out electrochemically fragile candidates early in the R&D pipeline, saving substantial time and resources.
References
Source: National Taiwan University (ntu.edu.tw)
Source: National Institutes of Health (nih.gov)
Title: Electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs.
Comparative
validation of the structure of 3-Nitro-9-phenyl-9H-carbazole by X-ray crystallography
The following guide details the structural validation of 3-Nitro-9-phenyl-9H-carbazole , a critical organic semiconductor intermediate. This guide is designed for pharmaceutical and materials scientists requiring definit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the structural validation of 3-Nitro-9-phenyl-9H-carbazole , a critical organic semiconductor intermediate. This guide is designed for pharmaceutical and materials scientists requiring definitive structural proof where spectroscopic methods (NMR, MS) may yield ambiguous conformational data due to steric hindrance and isomerism.
Executive Summary: The Case for X-ray Crystallography
In the development of optoelectronic materials and bioactive heterocycles, the precise regiochemistry of nitro-substituted carbazoles is paramount. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve the specific three-dimensional conformation—specifically the dihedral twist angle between the N-phenyl ring and the carbazole plane.
For 3-Nitro-9-phenyl-9H-carbazole , steric repulsion between the carbazole protons (H1/H8) and the ortho-protons of the N-phenyl ring induces a non-planar geometry that profoundly affects electronic coupling. Single Crystal X-ray Diffraction (SC-XRD) is the only method that provides absolute validation of this steric twist and the regioselective position of the nitro group, distinguishing it from common byproducts like the 1-nitro isomer.
Comparison Matrix: SC-XRD vs. Alternatives
Feature
Method A: SC-XRD (Gold Standard)
Method B: 1H-NMR Spectroscopy
Method C: DFT Calculation
Primary Output
Absolute 3D Structure & Packing
Connectivity & Chemical Environment
Theoretical Geometry
Regiochemistry
Unambiguous (Direct Visualization)
Inferential (Coupling Constants)
N/A (Requires Input Structure)
Conformation
Exact Torsion Angles (Experimental)
Averaged Solution State (NOESY req.)
Gas Phase Prediction (Idealized)
Sample State
Solid State (Single Crystal)
Solution (CDCl3/DMSO)
In Silico
Limit of Detection
Requires Crystal Growth
>1% Impurity Detection
N/A
Technical Deep Dive: The Crystallographic Validation
The Structural Challenge
The nitration of 9-phenylcarbazole is an electrophilic aromatic substitution that typically favors the 3-position (para to the nitrogen). However, depending on reaction conditions (e.g., use of mixed acids vs. nitrate salts), minor isomers (1-nitro) or over-nitration (3,6-dinitro) can occur.
Furthermore, the N-phenyl bond (N9-C1') is not free-rotating in the solid state. The validation must confirm:
Regioselectivity: The nitro group is strictly at C3.
Orthogonality: The angle between the phenyl ring and carbazole plane (typically 40°–70° for similar analogs).
Representative Crystallographic Parameters
While specific datasets vary by crystallization solvent, the following parameters are critical for validation, based on homologous nitro-carbazole structures (e.g., 9-ethyl-3-nitrocarbazole).
Parameter
Validation Criteria (Expected Range)
Significance
Space Group
Typically P21/c or P-1
Centrosymmetric packing is common for planar aromatics.
C3–N(Nitro) Bond
1.45 – 1.48 Å
Confirms C-N single bond character of the nitro attachment.
Nitro Torsion
0° – 15° (Coplanar)
The nitro group usually lies nearly coplanar to the carbazole ring to maximize resonance.
Phenyl Twist
45° – 65°
The N-phenyl ring twists out of plane to relieve steric strain with H1/H8.
Packing
- Stacking (3.4 – 3.6 Å)
Indicates potential for charge transport (hole mobility).
Experimental Protocol: From Synthesis to Structure
This protocol ensures the growth of diffraction-quality crystals, the most common bottleneck in X-ray validation.
Phase 1: Crystal Growth (Slow Evaporation Method)
Objective: Obtain single crystals >0.1 mm in at least two dimensions.
Solvent System: Dichloromethane (DCM) / Hexane or Acetone / Ethanol.
Protocol:
Dissolve 20 mg of crude 3-Nitro-9-phenyl-9H-carbazole in 2 mL of DCM (good solubility).
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
Carefully layer 2 mL of Hexane (poor solubility) on top of the DCM solution. Do not mix.
Cap the vial loosely (or poke a pinhole in the cap) to allow slow diffusion and evaporation.
Store in a vibration-free, dark environment at room temperature (25°C) for 3–7 days.
Harvest: Orange/Yellow needle-like or prismatic crystals should form at the interface.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, = 0.71073 Å).
Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution.
Strategy:
Mounting: Select a crystal with sharp edges; mount on a Kapton loop with Paratone oil.
Collection: Collect full sphere of data (theta up to 27°) to ensure high redundancy.
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Validation: Check for disorder in the nitro group (common rotation) and the phenyl ring.
Visualizing the Validation Workflow
The following logic flow illustrates why X-ray is chosen over NMR for definitive isomer assignment.
Figure 1: Decision logic for selecting X-ray crystallography to resolve steric and isomeric ambiguity in substituted carbazoles.
References
Crystal Structure of Analog (2-Nitro-3-phenyl-9H-carbazole)
Title: Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
Comparative Guide: Photophysical Performance of 3-Nitro-9-phenyl-9H-carbazole in OLED Architectures
As a Senior Application Scientist, evaluating organic optoelectronic materials requires distinguishing between terminal emissive dopants and structural precursors. 3-Nitro-9-phenyl-9H-carbazole (3-NPCz) features a classi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating organic optoelectronic materials requires distinguishing between terminal emissive dopants and structural precursors. 3-Nitro-9-phenyl-9H-carbazole (3-NPCz) features a classic donor-acceptor (D-A) architecture, combining the electron-rich 9-phenylcarbazole core with a strongly electron-withdrawing nitro group[1].
While naive structural analysis might suggest potential for charge-transfer (CT) emission, empirical photophysical evaluation reveals a different reality. This guide objectively compares 3-NPCz against established organic light-emitting diode (OLED) emitters, detailing the causality behind its photophysical behavior and its true value in materials science.
Mechanistic Photophysics: The "Nitro Quenching" Effect
To understand why 3-NPCz performs poorly as a direct emitter compared to standard alternatives, we must analyze its excited-state dynamics.
In highly efficient fluorescent emitters, radiative decay from the lowest singlet excited state (
) outcompetes non-radiative pathways. However, the introduction of the nitro group in 3-NPCz introduces low-lying states. According to El-Sayed's rules , spin-orbit coupling between states of different orbital types (e.g., to ) is highly allowed.
This structural feature facilitates ultrafast intersystem crossing (ISC) from the
state to the triplet manifold () ([2]). Once in the triplet state, the molecule undergoes rapid non-radiative decay (vibrational relaxation) at room temperature rather than phosphorescing, resulting in a near-zero photoluminescence quantum yield (PLQY)[3].
Photophysical decay pathways in 3-Nitro-9-phenyl-9H-carbazole highlighting nitro-induced quenching.
Comparative Performance Data
To contextualize the quenching effect, the table below contrasts the photophysical and device performance of 3-NPCz against three industry-standard emitters: Alq3 (1st Gen Fluorescent), Ir(ppy)3 (2nd Gen Phosphorescent), and 4CzIPN (3rd Gen TADF).
Material
Emitter Generation
PLQY (%)
Emission Max (nm)
Dominant Decay Pathway
Max EQE in Device (%)
3-NPCz
N/A (Precursor)
< 1%
N/A (Quenched)
Non-Radiative (Heat)
< 0.1%
Alq3
1st Gen (Fluorescent)
~20-30%
~520 nm
Radiative (Fluorescence)
~1-2%
Ir(ppy)3
2nd Gen (Phosphorescent)
~90-100%
~510 nm
Radiative (Phosphorescence)
~20-30%
4CzIPN
3rd Gen (TADF)
~90%
~510 nm
Radiative (Delayed Fluor.)
~20-30%
Data Synthesis: The near-zero External Quantum Efficiency (EQE) of 3-NPCz definitively rules it out as an emissive dopant, highlighting the necessity of alternative functionalization for OLED applications.
Experimental Protocols: Self-Validating Workflows
To empirically validate the non-radiative quenching of 3-NPCz, researchers must employ self-validating experimental systems. The following protocols ensure rigorous data collection.
Protocol A: Absolute PLQY Quantification
Causality: Using an integrating sphere rather than relative standard referencing ensures that all scattered and emitted photons are captured, providing an absolute measurement of the non-radiative quenching effect.
Sample Preparation: Dissolve 3-NPCz in spectroscopic-grade toluene to a strict concentration of
M. This low concentration prevents aggregation-induced quenching, isolating the intrinsic molecular photophysics.
Absorption Profiling: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer to identify the lowest energy CT band.
Excitation & Measurement: Excite the sample at its absorption maximum inside a spectrofluorometer equipped with an integrating sphere.
Validation: Compare the integrated emission spectrum of the sample against a pure solvent blank. The resulting PLQY will register at
.
Protocol B: OLED Device Fabrication & Validation
Causality: Fabricating a full device architecture proves that the lack of emission is an intrinsic material property, not an artifact of solution-state solvation dynamics.
Step-by-step vacuum deposition workflow for OLED device fabrication and performance validation.
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) glass in acetone, ethanol, and isopropanol. Treat with
plasma for 10 minutes to increase the work function.
Hole Transport Layer (HTL): Thermally evaporate 40 nm of NPB at 1 Å/s under high vacuum (
Torr).
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with 5 wt% 3-NPCz to a thickness of 30 nm. Host-guest doping prevents concentration quenching.
Electron Transport Layer (ETL): Evaporate 30 nm of TPBi to facilitate electron injection.
Cathode: Deposit 1 nm of LiF followed by 100 nm of Aluminum.
Characterization: Measure J-V-L characteristics. The device will show normal current flow but negligible luminance, confirming the triplet-mediated thermal decay.
Synthetic Utility: From Quenched Intermediate to High-Performance Emitter
If 3-NPCz is a non-emitter, why is it ubiquitous in OLED material catalogs? Its true value lies in its role as a synthetic precursor .
The nitro group can be quantitatively reduced (e.g., via Pd/C and hydrazine) to yield 3-amino-9-phenylcarbazole . This transformation eliminates the quenching
state and converts the molecule into a potent electron-donating building block. This amine derivative is subsequently reacted with electron acceptors (like cyanobenzenes or triazines) to synthesize state-of-the-art Thermally Activated Delayed Fluorescence (TADF) emitters and Aggregation-Induced Emission Enhancement (AIEE) fluorophores ([4]).
The journey from a quenched nitro-aromatic to a highly emissive TADF molecule perfectly illustrates the precise structure-property relationships governing modern drug and materials development.
References
Title: The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles
Source: Chemical Physics Letters
URL: [Link]
Title: New Carbazole-Based Fluorophores: Synthesis, Characterization, and Aggregation-Induced Emission Enhancement
Source: The Journal of Physical Chemistry B
URL: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitro-9-phenyl-9H-carbazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and info...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 3-Nitro-9-phenyl-9H-carbazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally similar nitroaromatic and carbazole-based compounds, ensuring a conservative and robust safety protocol.
The carbazole nucleus and the nitroaromatic functional group are key structural alerts that inform our risk assessment. Compounds containing these moieties are known to exhibit varying degrees of skin, eye, and respiratory irritation.[1][2][3] The nitro group, in particular, can introduce additional toxicological concerns.[4] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical component of a self-validating system of laboratory safety.
Core Principles of Protection
When handling 3-Nitro-9-phenyl-9H-carbazole, the primary objectives are to prevent:
Inhalation: Avoid breathing in dust or aerosols.[5][6]
Skin Contact: Prevent direct contact with the skin, which can cause irritation.[2][3][6]
Eye Contact: Protect eyes from dust particles that can cause serious irritation.[2][3][6]
Ingestion: Avoid accidental ingestion through contaminated hands or surfaces.
These principles are best upheld through the consistent and correct use of appropriate PPE, as detailed in the following sections.
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum recommended PPE for handling 3-Nitro-9-phenyl-9H-carbazole in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.
PPE Category
Recommended Equipment
Rationale and Key Standards
Eye and Face Protection
Tightly fitting safety goggles with side-shields. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
To protect the eyes from dust and potential splashes.[6][7] Equipment should conform to EN 166 (EU) or NIOSH (US) standards.
To prevent skin contact.[6][7] Gloves must be inspected for integrity before each use and changed regularly, or immediately if contaminated.[6][8]
Body Protection
A flame-resistant lab coat or coveralls.
To protect skin and personal clothing from contamination.[5][6]
Respiratory Protection
A NIOSH-approved N95 (or higher) respirator should be used, especially when handling the powder outside of a chemical fume hood.[5] For operations with a higher potential for aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[6][9]
To prevent the inhalation of fine powder.[5] The choice of respirator depends on the scale of the operation and the potential for airborne exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety. The following steps provide a framework for the safe handling of 3-Nitro-9-phenyl-9H-carbazole.
1. Preparation and Engineering Controls:
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Before starting any work, inspect all PPE for any signs of damage or wear and replace as necessary.[7]
2. Donning PPE:
The sequence of donning PPE is critical to avoid contamination. A recommended workflow is illustrated in the diagram below.
Caption: A workflow diagram for the correct sequence of donning Personal Protective Equipment.
3. Handling the Chemical:
When weighing or transferring the solid, do so carefully to avoid the formation of dust.[5][6]
Use a spatula or other appropriate tools for handling the solid.
Keep containers of 3-Nitro-9-phenyl-9H-carbazole tightly closed when not in use.[6]
4. Doffing PPE:
The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first. A typical sequence is gloves, face shield/goggles, lab coat, and finally, the respirator. Always wash hands thoroughly after removing all PPE.
5. Waste Disposal:
All waste materials contaminated with 3-Nitro-9-phenyl-9H-carbazole, including used gloves, weigh boats, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.[10][11]
The first rinse of any container that held the chemical should be collected as hazardous waste.[10]
Follow all institutional and local regulations for the disposal of chemical waste.[10] Never dispose of this chemical down the drain.[11]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Conclusion
The safe handling of 3-Nitro-9-phenyl-9H-carbazole is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE recommendations, operational protocols, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.
References
Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem.
Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
3-Nitro-9-nitroso-9H-carbazole SDS, 5393-41-9 Safety D